molecular formula C10H11BrO3 B3133023 Ethyl 4-bromo-3-hydroxy-5-methylbenzoate CAS No. 382150-26-7

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Cat. No.: B3133023
CAS No.: 382150-26-7
M. Wt: 259.1 g/mol
InChI Key: HJPPCNABHLJUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate ( 382150-26-7) is a synthetic brominated benzoate ester with a molecular formula of C 10 H 11 BrO 3 and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of bromo, hydroxy, and methyl substituents on the aromatic ring, alongside an ethyl ester functional group, making it a valuable intermediate in organic synthesis and materials science . Bromophenol derivatives are of significant interest in medicinal and materials chemistry research. They serve as key precursors in the synthesis of complex molecules with potential biological activity . Studies on related bromophenol structures have shown that such compounds can exhibit potent antioxidant and anticancer activities , often acting by ameliorating oxidative damage and modulating cellular pathways such as the Nrf2 signaling system . Furthermore, brominated organic molecules are investigated for their applications in non-linear optics (NLO) , as the bromine atom can influence the molecular hyperpolarizability and charge transfer across a conjugated system, which is crucial for developing new photonic materials . Researchers utilize this ester in exploring structure-activity relationships and in the crystal engineering of new organic materials. Proper handling procedures should be observed, as the compound carries safety warnings for causing skin and eye irritation (H315-H319) . Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-3-hydroxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(13)7-4-6(2)9(11)8(12)5-7/h4-5,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPPCNABHLJUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its decorated benzene ring, featuring a strategic arrangement of bromo, hydroxyl, methyl, and ethyl ester functional groups, makes it a versatile intermediate for the construction of more complex molecular architectures.[1] The presence of multiple reactive sites allows for a variety of subsequent chemical transformations, such as cross-coupling reactions at the bromine position or modification of the hydroxyl and ester groups. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this valuable building block, grounded in established principles of organic chemistry.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is most effectively achieved through a two-step sequence starting from the commercially available 3-hydroxy-5-methylbenzoic acid. The chosen pathway involves:

  • Fischer-Speier Esterification: Conversion of the starting carboxylic acid to its corresponding ethyl ester.

  • Regioselective Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring at the position ortho to the activating hydroxyl group.

This sequence is strategically advantageous. Performing the esterification first protects the carboxylic acid, which could otherwise interfere with certain brominating agents. Subsequently, the powerful ortho-, para-directing effect of the phenolic hydroxyl group, coupled with the weaker directing effect of the methyl group, ensures high regioselectivity in the bromination step, favoring the desired C4 position.

Synthetic_Pathway 3-hydroxy-5-methylbenzoic acid 3-hydroxy-5-methylbenzoic acid Ethyl 3-hydroxy-5-methylbenzoate Ethyl 3-hydroxy-5-methylbenzoate 3-hydroxy-5-methylbenzoic acid->Ethyl 3-hydroxy-5-methylbenzoate Step 1: Esterification Ethanol, H₂SO₄ (cat.) Ethyl 4-bromo-3-hydroxy-5-methylbenzoate Ethyl 4-bromo-3-hydroxy-5-methylbenzoate Ethyl 3-hydroxy-5-methylbenzoate->Ethyl 4-bromo-3-hydroxy-5-methylbenzoate Step 2: Bromination Br₂, Acetic Acid

Caption: Overall two-step synthesis scheme.

Part 1: Synthesis of Ethyl 3-hydroxy-5-methylbenzoate via Fischer Esterification

Causality and Mechanistic Insight: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol in this case). A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. The reaction is reversible, so using an excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the product side, maximizing the yield.[1]

Experimental Protocol: Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-methylbenzoic acid (10.0 g, 59.5 mmol).

  • Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ethyl 3-hydroxy-5-methylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Data Summary: Esterification Step
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
3-hydroxy-5-methylbenzoic acidC₈H₈O₃152.15Starting Material
EthanolC₂H₆O46.07Reagent/Solvent
Sulfuric AcidH₂SO₄98.08Catalyst
Ethyl 3-hydroxy-5-methylbenzoateC₁₀H₁₂O₃180.20Product

Part 2: Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate via Electrophilic Bromination

Causality and Mechanistic Insight: The bromination of ethyl 3-hydroxy-5-methylbenzoate is an electrophilic aromatic substitution reaction. The benzene ring acts as a nucleophile, attacking the electrophilic bromine (Br₂). The substituents on the ring dictate the position of the incoming electrophile. The hydroxyl group (-OH) is a very strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The methyl group (-CH₃) is a weaker activating group, also an ortho, para-director.

In this specific substrate, the position para to the powerful -OH director is occupied by the ethyl ester group. Therefore, the -OH group strongly directs the incoming bromine to its two ortho positions, C2 and C4. The methyl group at C5 directs to C2, C4, and C6. Both groups cooperatively direct the electrophile to the C4 position, which is ortho to the hydroxyl group. This leads to a highly regioselective reaction, yielding the desired 4-bromo isomer as the major product. Using a polar protic solvent like acetic acid can facilitate the polarization of the Br-Br bond, enhancing the reaction.[3][4]

Experimental Protocol: Bromination
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), dissolve ethyl 3-hydroxy-5-methylbenzoate (9.0 g, 50.0 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of bromine (2.7 mL, 52.5 mmol, 1.05 eq) in glacial acetic acid (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (400 mL). To quench any unreacted bromine, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color disappears.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Data Summary: Bromination Step
CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 3-hydroxy-5-methylbenzoateC₁₀H₁₂O₃180.20Starting Material
BromineBr₂159.81Reagent
Acetic AcidC₂H₄O₂60.05Solvent
Ethyl 4-bromo-3-hydroxy-5-methylbenzoateC₁₀H₁₁BrO₃259.10Product

Overall Experimental Workflow

The entire process, from initial setup to final product isolation, follows a logical sequence of synthesis and purification steps.

Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination Setup1 Combine Reactants: 3-hydroxy-5-methylbenzoic acid, Ethanol, H₂SO₄ Reflux Heat to Reflux (6-8 hours) Setup1->Reflux Workup1 Concentrate & Extract with Ethyl Acetate Reflux->Workup1 Purify1 Aqueous Wash & Dry over Na₂SO₄ Workup1->Purify1 Setup2 Dissolve Ester in Acetic Acid Purify1->Setup2 Intermediate Product Brominate Add Br₂ Solution at 0-5°C Setup2->Brominate React Stir at RT (2-4 hours) Brominate->React Workup2 Quench with H₂O & Na₂S₂O₃ React->Workup2 Isolate Filter Precipitate Workup2->Isolate Purify2 Recrystallize Isolate->Purify2 Final_Product Final Product Purify2->Final_Product Characterization (NMR, MS, IR)

Caption: Step-by-step experimental workflow diagram.

Conclusion

The described two-step synthesis provides a robust and reliable method for preparing Ethyl 4-bromo-3-hydroxy-5-methylbenzoate. The pathway leverages fundamental and well-understood organic reactions, namely Fischer esterification and electrophilic aromatic substitution. The high regioselectivity of the bromination step, governed by the powerful directing effects of the hydroxyl substituent, ensures the efficient formation of the desired product, making this protocol highly suitable for laboratory-scale synthesis and for providing material for further research and development in the pharmaceutical and chemical industries.

References

  • Pearson Education. Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate. Available at: [Link].

  • Synthesis and Mechanism of Ethyl Benzoate. YouTube. Available at: [Link].

  • Saeed, A. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Oriental Journal of Chemistry, 1(4). Available at: [Link].

  • Gaifutdinova, G., & Beresnev, D. (2002). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Petroleum Chemistry, 42, 353–356.
  • Lin, J., & Pang, J. (2016). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. International Journal of Basic and Applied Chemical Sciences, 6(2), 68-74. Available at: [Link].

  • PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Available at: [Link].

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • National Center for Biotechnology Information. Ethyl 3-bromo-5-methylbenzoate. PubChem Compound Database. Available at: [Link].

  • Jadhav, G. V., & Aslam, M. (1953). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Journal of the University of Bombay, 22(5), 30-32.
  • Google Patents. US7053251B2 - Bromination of hydroxyaromatic compounds.
  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Available at: [Link].

  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • QuickCompany. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Available at: [Link].

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link].

  • ResearchGate. (PDF) Methyl 4-bromo-3-hydroxybenzoate. Available at: [Link].

  • Google Patents. CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link].

Sources

The Genesis and Molecular Mechanics of Marine Brominated Phenolic Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Halogenated Frontier of Marine Pharmacognosy

Brominated phenolic compounds (BPs) represent a structurally diverse and pharmacologically potent class of marine secondary metabolites. The foundational discovery of marine BPs occurred in 1967, when the first two bromophenol derivatives were isolated from the red alga Rhodomela larix[1]. Since then, highly brominated phenolics have been identified across a wide phylogenetic spectrum, including red, brown, and green algae, as well as marine sponges and proteobacteria[1].

Unlike terrestrial environments where bromide is a trace element, the marine ecosystem contains approximately 0.65 mg/kg of bromide[1]. This evolutionary pressure has driven marine organisms to develop specialized enzymatic machinery to harness seawater bromide, incorporating it into organic scaffolds to serve as chemical defenses, antioxidants, and antimicrobial agents. For drug development professionals, these compounds offer unique halogen-bonded pharmacophores that are currently being investigated for anti-diabetic, anticancer, and neuroprotective applications[2].

Biosynthetic Pathways & Enzymatic Machinery

The biosynthesis of BPs is a masterclass in natural halogenation chemistry. In marine algae, this process is primarily mediated by bromoperoxidases (BPOs) , whereas in marine bacteria (such as Pseudoalteromonas species), the synthesis is governed by the highly conserved bmp biosynthetic gene locus[3].

Mechanistic Causality: Why do these organisms selectively brominate rather than chlorinate, despite the higher abundance of chloride in seawater? BPOs possess a specific redox potential that is sufficient to oxidize bromide ( Br− ) using hydrogen peroxide ( H2​O2​ ) but insufficient to oxidize the more electronegative chloride ( Cl− ). The enzyme generates an electrophilic bromine intermediate (often modeled as enzyme-bound Br+ or hypobromite). Concurrently, the carbon scaffolds—typically derived from the chorismate pathway or L-tyrosine[4]—undergo rapid electrophilic aromatic substitution. The electron-donating nature of the phenolic hydroxyl groups strongly directs the bulky bromine atoms to the ortho and para positions, resulting in the characteristic polybrominated motifs seen in nature.

Biosynthesis A Seawater Bromide (Br⁻) C Bromoperoxidase (BPO) Enzymatic Activation A->C Substrate B Hydrogen Peroxide (H₂O₂) B->C Oxidant D Electrophilic Bromine Species (e.g., Br⁺ / Br-BPO) C->D Halogenation F Brominated Phenolic Compounds (Marine Secondary Metabolites) D->F Electrophilic Aromatic Substitution E Phenolic Precursors (e.g., Chorismate derivatives) E->F Carbon Scaffold

Fig 1: Enzymatic biosynthesis pathway of marine bromophenols via bromoperoxidase.

Extraction and Isolation Methodology: A Self-Validating Protocol

Isolating high-purity BPs from complex marine matrices requires exploiting the specific physicochemical properties of the phenolic moiety. The following protocol utilizes acid-base liquid-liquid partitioning[5], designed as a self-validating system to ensure target recovery.

Step-by-Step Methodology

Step 1: Cell Lysis and Primary Solubilization

  • Action: Macerate 100 g of lyophilized algal biomass (e.g., Rhodomela confervoides) in 1000 mL of HPLC-grade Methanol (MeOH) at 25°C for 48 hours.

  • Causality: Lyophilization prevents enzymatic degradation of BPs by endogenous oxidases. MeOH is selected because it effectively disrupts the cellular matrix and solubilizes both polar and moderately non-polar secondary metabolites without inducing thermal degradation.

Step 2: Defatting and Liquid-Liquid Partitioning

  • Action: Concentrate the methanolic extract in vacuo, suspend in 200 mL of distilled water, and partition against Ethyl Acetate (EtOAc) (3 × 200 mL).

  • Causality: EtOAc acts as an intermediate-polarity solvent. It extracts the moderately polar bromophenols while leaving highly polar carbohydrates, salts, and free amino acids in the aqueous phase.

Step 3: Alkaline Partitioning (The Phenolic Isolation Step)

  • Action: Extract the combined EtOAc layer with 0.5 M Potassium Hydroxide (KOH) (3 × 100 mL).

  • Causality: Phenolic hydroxyl groups possess a pKa of ~9-10. The addition of KOH deprotonates these groups, forming highly water-soluble phenoxide anions. Neutral lipids, sterols, and non-phenolic pigments remain trapped in the EtOAc layer.

  • Self-Validation Checkpoint: The aqueous KOH layer should exhibit a distinct bathochromic shift (often turning deep yellow or brown) due to the expanded conjugation of the phenoxide ion. If no color change is observed, the biomass lacks significant phenolic content, and the extraction can be aborted to save resources.

Step 4: Reprotonation and Recovery

  • Action: Acidify the aqueous KOH extract to pH 3 using 1 M HCl, then re-extract with fresh EtOAc (3 × 100 mL).

  • Causality: Acidification reprotonates the phenoxides back into neutral bromophenols, drastically reducing their aqueous solubility and driving them back into the organic phase for recovery.

Step 5: Chromatographic Purification

  • Action: Subject the concentrated phenolic fraction to Preparative HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% Trifluoroacetic acid).

  • Causality: Reverse-phase HPLC separates individual BPs based on their degree of bromination. Highly brominated compounds are more lipophilic and will elute later than their mono- or di-brominated counterparts.

ExtractionWorkflow Step1 Marine Algae Biomass (Lyophilized & Milled) Step2 Methanol Extraction (Cell Lysis & Solubilization) Step1->Step2 Solvent Addition Step3 Liquid-Liquid Partitioning (Water / Ethyl Acetate) Step2->Step3 Concentration & Partition Step4 Alkaline Partitioning (KOH) (Isolation of Phenolics) Step3->Step4 Organic Phase Step5 Acidification & Re-extraction (Reprotonation to pH 3) Step4->Step5 Validation: Color Change Step6 Preparative HPLC (Purification of BPs) Step5->Step6 Target Fractions

Fig 2: Self-validating extraction workflow for isolating bromophenols from marine algae.

Pharmacological Mechanisms & Drug Development

The pharmaceutical appeal of marine BPs lies in the unique stereoelectronic properties imparted by bromine. Bromine is highly electronegative, bulky, and polarizable. In the context of drug-receptor interactions, these atoms facilitate strong halogen bonding (where the electron-deficient "σ-hole" of bromine interacts with Lewis bases in protein pockets) and enhance the lipophilicity of the molecule, improving cellular permeability.

Antioxidant Kinetics and f-HAT Mechanism

BPs are exceptionally potent hydroperoxyl radical (HOO•) scavengers. Mechanistic studies utilizing density functional theory (DFT) reveal that their primary mode of action is formal hydrogen atom transfer (f-HAT) [6]. Causality: The heavy bromination of the aromatic ring withdraws electron density, lowering the pKa of the phenolic hydroxyl group. In aqueous physiological media, this allows the catechol groups to exist in a deprotonated state, which drastically accelerates the rate of radical neutralization compared to non-halogenated terrestrial polyphenols[6].

Enzyme Inhibition Profiles

BPs have shown remarkable efficacy in inhibiting key metabolic and synthetic enzymes. For instance, highly brominated derivatives from R. confervoides act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a major target for anti-diabetic therapies[2]. Furthermore, symmetric bromophenol dimers isolated from Odonthalia corymbifera demonstrate strong Tyrosinase inhibition, which is critical for regulating melanin biosynthesis[7]. Interestingly, this tyrosinase inhibition is driven by the structural geometry of the 2,3-dibromo-4,5-dihydroxylbenzyl moieties rather than simple copper chelation[7].

Table 1: Quantitative Pharmacological Data of Key Marine Bromophenols
Compound Class / SourceTarget / AssayEfficacy MetricMechanistic Causality
BPs (4.1–4.4) (R. confervoides)PTP1B Inhibition (Anti-diabetic)IC₅₀: 0.84 – 2.4 μMHighly brominated benzyl units enhance halogen bonding and hydrophobic packing within the enzyme's active site[2].
BP-II (C-C linked dimer) (Marine Algae)HOO• Scavenging (Lipid Media) k : 1.76 × 10³ M⁻¹ s⁻¹The C-C linkage provides optimal steric alignment for formal hydrogen atom transfer (f-HAT)[6].
BP-I (C-O-C linked dimer) (Marine Algae)HOO• Scavenging (Aqueous Media) k : 1.96 × 10⁹ M⁻¹ s⁻¹Lowered pKa due to polybromination drives rapid radical neutralization via the deprotonated catechol group[6].
Symmetric Dimers (1 & 2) (O. corymbifera)Tyrosinase InhibitionIC₅₀: 5.2 μM & 11.0 μMMultibromination increases efficacy via allosteric or hydrophobic interactions, bypassing standard Cu-chelation pathways[7].

Sources

Methodological & Application

Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction and Synthetic Strategy

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and an ethyl ester functionality on the aromatic ring makes it a versatile intermediate for further synthetic transformations. The bromine atom, for instance, can readily participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures.

The synthetic approach detailed herein focuses on the regioselective bromination of Ethyl 3-hydroxy-5-methylbenzoate. This method leverages the principles of electrophilic aromatic substitution, where the hydroxyl and methyl groups on the benzene ring direct the incoming electrophile (bromine) to a specific position.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Both are also ortho, para-directors.

In the starting material, Ethyl 3-hydroxy-5-methylbenzoate, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The position ortho to the methyl group is C4 and C6, and the para position is C2. The combined directing effects of both the hydroxyl and methyl groups strongly favor the substitution of bromine at the C4 position, which is ortho to the hydroxyl group and ortho to the methyl group. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the elimination of a proton to restore aromaticity.

Experimental Protocol

This protocol provides a method for the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate from Ethyl 3-hydroxy-5-methylbenzoate using elemental bromine as the brominating agent.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Ethyl 3-hydroxy-5-methylbenzoate≥98%Commercially AvailableStarting material.
Bromine (Br₂)Reagent GradeCommercially AvailableHighly corrosive and toxic. Handle with extreme caution in a well-ventilated fume hood.
Acetic AcidGlacialCommercially AvailableSolvent.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableSolvent for extraction.
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousCommercially AvailableFor quenching excess bromine.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor neutralization.
Brine (Saturated NaCl)Saturated Aqueous SolutionPrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar---
Addition funnel--For controlled addition of bromine solution.
Ice bath--For temperature control.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-hydroxy-5-methylbenzoate (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (1.05 eq) in glacial acetic acid. Caution: Bromine is highly volatile and corrosive. This step must be performed in a fume hood.

  • Bromination Reaction: Transfer the bromine solution to an addition funnel and add it dropwise to the stirred solution of Ethyl 3-hydroxy-5-methylbenzoate over a period of 30-60 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.[1][2] After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted bromine. The orange/red color of the bromine should disappear.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acetic acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Visualization of the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Work-up & Purification cluster_product Final Product start Dissolve Ethyl 3-hydroxy-5-methylbenzoate in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Dropwise Addition of Bromine Solution cool->add_br2 prep_br2 Prepare Bromine Solution in Acetic Acid prep_br2->add_br2 react Stir at Room Temperature add_br2->react quench Quench with Sodium Thiosulfate react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Ethyl 4-bromo-3-hydroxy-5-methylbenzoate purify->end

Caption: Experimental workflow for the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the hydroxyl proton (a broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the expected number of signals corresponding to the different carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (259.1 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

  • Melting Point: A sharp melting point range for the purified solid product indicates high purity.

Safety Precautions

  • Bromine: Elemental bromine is highly toxic, corrosive, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a bromine spill kit readily available.

  • Glacial Acetic Acid: Corrosive and can cause burns. Handle with care and appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • General Precautions: As with all chemical syntheses, it is essential to conduct a thorough risk assessment before starting any experimental work.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Monitor the reaction by TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the amount of bromine.
Loss of product during work-up.Ensure complete extraction and careful handling during washing steps.
Formation of Di-brominated By-product Excess bromine or elevated reaction temperature.Use the recommended stoichiometry of bromine. Maintain the reaction temperature at 0-5 °C during the addition of bromine.[1][2]
Product is an oil or difficult to crystallize Impurities present.Purify the crude product using column chromatography.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.
  • Google Patents. Bromination of hydroxyaromatic compounds.
  • Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Google Patents. The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.

Sources

using Ethyl 4-bromo-3-hydroxy-5-methylbenzoate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of four distinct functional groups—an ethyl ester, a hydroxyl group, a bromine atom, and a methyl group—on a central benzene ring provides multiple, orthogonal sites for chemical modification. This unique architecture allows for the sequential and selective introduction of molecular complexity, making it an important intermediate in the synthesis of high-value molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its properties, synthesis, and, most critically, its application in key chemical transformations that are foundational to drug discovery and development.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The key properties of a structurally related isomer, Ethyl 3-bromo-4-hydroxy-5-methylbenzoate, are summarized below, which provide a strong reference for the title compound.

PropertyValueSource
CAS Number 2092777-10-9
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.1 g/mol
Purity Typically ≥97%
Storage Temperature 2-8°C
InChI Key POYSVXXFPZTGIW-UHFFFAOYSA-N

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons, the ethyl group's quartet and triplet, the methyl singlet, and a broad singlet for the hydroxyl proton. ¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons with characteristic shifts due to the attached substituents, and the aliphatic carbons of the ethyl and methyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal the molecular ion peak, confirming the molecular weight.[1] The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a definitive feature.

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band for the hydroxyl group, a strong C=O stretch for the ester, and C-Br and C-O stretches.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the material before use, ensuring the absence of significant impurities that could interfere with subsequent reactions.[2]

Synthesis of the Intermediate: A Representative Protocol

The synthesis of substituted hydroxybenzoates often involves electrophilic aromatic substitution on a simpler precursor. A common and effective method for introducing a bromine atom ortho to a hydroxyl group is direct bromination. The following is a representative protocol for the synthesis of a brominated hydroxybenzoate ester, based on established chemical principles.[2]

Reaction: Bromination of Ethyl 3-hydroxy-5-methylbenzoate

G cluster_reagents Reagents & Solvents cluster_process Process Precursor Ethyl 3-hydroxy-5-methylbenzoate Setup 1. Dissolve Precursor in Solvent Precursor->Setup Bromine Bromine (Br₂) or NBS Addition 3. Slow, Dropwise Addition of Brominating Agent Bromine->Addition Solvent Dichloromethane or Acetic Acid Solvent->Setup Cooling 2. Cool to 0-5 °C Setup->Cooling Cooling->Addition Reaction 4. Stir at Room Temp (Monitor by TLC) Addition->Reaction Workup 5. Quench, Extract, Wash & Dry Reaction->Workup Purify 6. Column Chromatography or Recrystallization Workup->Purify Product Ethyl 4-bromo-3-hydroxy-5-methylbenzoate Purify->Product

Caption: Synthetic workflow for bromination.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Ethyl 3-hydroxy-5-methylbenzoate (1.0 eq.) and a suitable solvent such as dichloromethane or glacial acetic acid.[2]

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is crucial for controlling the reaction's exothermicity and selectivity.

  • Reagent Addition: Dissolve the brominating agent (e.g., liquid bromine, 1.0-1.1 eq.) in a small amount of the reaction solvent and add it dropwise to the cooled solution over 30-60 minutes. Maintaining a low temperature during addition minimizes the formation of dibrominated by-products.[2]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to neutralize any excess bromine.[2] If an organic solvent was used, extract the aqueous layer. Wash the combined organic layers sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Core Applications in Synthesis: A Gateway to Molecular Diversity

The true utility of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate lies in the selective reactivity of its functional groups. This allows for a modular approach to building complex molecules.

G cluster_OH Hydroxyl Group Reactions cluster_Br Bromine Atom Reactions cluster_Ester Ester Group Reactions Start Ethyl 4-bromo-3-hydroxy- 5-methylbenzoate O_Alk O-Alkylation (Williamson Ether Synthesis) Start->O_Alk R-X, Base O_Acyl O-Acylation Start->O_Acyl RCOCl Suzuki Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)₂, Pd Cat. Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald R₂NH, Pd Cat. Hydrolysis Saponification Start->Hydrolysis NaOH / H₂O Amidation Amidation Start->Amidation R₂NH, Heat or Coupling Agent Product_Ether Ether Derivatives O_Alk->Product_Ether O_Acyl->Product_Ether Product_Biaryl Biaryl Compounds Suzuki->Product_Biaryl Buchwald->Product_Biaryl Product_Acid Carboxylic Acid / Amide Hydrolysis->Product_Acid Amidation->Product_Acid

Caption: Key reaction pathways for the intermediate.

Reactions at the Hydroxyl Group: O-Alkylation and O-Acylation

The phenolic hydroxyl group is an excellent nucleophile, especially after deprotonation. This enables the straightforward formation of ether and ester linkages, which are prevalent in pharmacologically active molecules.

Protocol: General Williamson Ether Synthesis

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq.) in a polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq.). Stir the suspension at room temperature for 30 minutes to form the phenoxide anion.

  • Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide; 1.1-1.5 eq.).

  • Reaction: Heat the mixture (typically 50-80°C) and stir for 4-24 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Causality: The use of a polar aprotic solvent stabilizes the phenoxide intermediate without solvating it so strongly as to hinder its nucleophilicity. An excess of the base ensures complete deprotonation. This reaction is fundamental for modifying solubility and introducing new structural motifs.

Reactions at the Bromo Group: Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C and C-heteroatom bond formation.

Protocol: Representative Suzuki-Miyaura Coupling

  • Setup: Combine Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like aqueous sodium carbonate (2 M solution, 3 eq.) in a reaction vessel.

  • Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O).

  • Inerting: Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (80-110°C) under an inert atmosphere for 6-24 hours until TLC indicates completion.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify via column chromatography to isolate the biaryl product.

Expertise & Trustworthiness: The Suzuki-Miyaura reaction is a cornerstone of modern drug synthesis. Its success relies on the careful exclusion of oxygen and the proper choice of catalyst, base, and solvent for the specific substrates involved. The formation of a biaryl scaffold from this intermediate can be a key step in constructing inhibitors for enzymes like kinases or targeting protein-protein interactions.

Reactions at the Ester Group: Hydrolysis and Amidation

The ethyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected or converted into other functional groups as needed.

Protocol: Ester Hydrolysis (Saponification)

  • Setup: Dissolve the ester (1.0 eq.) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or methanol and an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide (2-5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitored by TLC).

  • Work-up: Remove the organic solvent under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with a strong acid (e.g., 1N HCl) until the pH is ~2-3.

  • Isolation: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate to yield the product.

Significance: Converting the ester to a carboxylic acid unmasks a highly versatile functional group. This acid can then be coupled with amines to form amides (a key bond in peptides and many drugs) using standard coupling reagents like EDC/HOBt or HATU, further expanding the synthetic possibilities.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazards: This compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors and contact with skin and eyes.[4]

    • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).

Conclusion

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is more than just a chemical; it is a strategic platform for molecular construction. Its orthogonally reactive sites empower chemists to perform selective, high-yield transformations including O-alkylation, palladium-catalyzed cross-coupling, and ester modifications. By understanding and applying the protocols outlined in this guide, researchers in drug discovery and materials science can efficiently generate diverse libraries of complex molecules, accelerating the development of novel therapeutic agents and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). General experimental procedure for the synthesis of methyl benzoate. RSC. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Healthy Chemical. (n.d.). Applications of Pharmaceutical-grade Sodium Benzoate. Retrieved from [Link]

  • Google Patents. (2016). CN103467296B - The preparation method of the bromo-4-HBA methyl esters of a kind of 3-.
  • Shandong Unikem Industry Co LTD. (2025, May 12). The Diverse Applications of Sodium Benzoate. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is Sodium Benzoate used for?. Retrieved from [Link]

  • Foodcom S.A. (2023, March 3). Uses of Sodium Benzoate in food and cosmetics industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium benzoate. Retrieved from [Link]

  • ResearchGate. (2011). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methyl 4-bromo-3-hydroxybenzoate. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

Sources

Application Note: Optimized Recrystallization Protocol for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (MW: 259.10 g/mol , LogP: ~2.64) is a highly functionalized aromatic building block utilized extensively in pharmaceutical synthesis and drug development (). The molecule possesses a unique combination of functional groups that dictate its thermodynamic solubility profile:

  • Phenolic Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor, increasing solubility in protic solvents (e.g., ethanol, methanol).

  • Ethyl Ester (-COOCH₂CH₃): Provides moderate polarity and acts as a hydrogen bond acceptor.

  • Aromatic Core with Bromo (-Br) and Methyl (-CH₃) Substituents: Imparts significant lipophilicity, drastically decreasing solubility in highly polar solvents like water ().

Based on these structural features, a mixed-solvent system (solvent/anti-solvent) is the most thermodynamically favorable approach for purification. The Ethanol-Water pair is selected as the optimal system (). Ethanol readily dissolves the compound at elevated temperatures due to complementary hydrogen bonding, while water acts as an effective anti-solvent to induce controlled supersaturation and nucleation.

Mechanistic Workflow of Recrystallization

The recrystallization process relies on the temperature-dependent solubility gradient of the compound. By dissolving the crude material in a minimal volume of hot ethanol and titrating with hot water to the cloud point, we establish a metastable zone (). Slow cooling allows the target molecules to sequentially deposit onto the growing crystal lattice, while structurally dissimilar impurities remain solvated in the mother liquor ().

RecrystallizationWorkflow A Crude Ethyl 4-bromo-3-hydroxy- 5-methylbenzoate B Dissolution in Hot Ethanol (Primary Solvent) A->B Heat to near boiling C Hot Filtration (Remove Insoluble Impurities) B->C If turbid D Titration with Hot Water (Anti-Solvent to Cloud Point) B->D If clear C->D Dropwise addition E Controlled Cooling (Nucleation & Lattice Formation) D->E Slow temp reduction F Vacuum Filtration & Cold Solvent Wash E->F Ice bath (0-4°C) G High-Purity Crystalline Product F->G Dry under vacuum

Caption: Mechanistic workflow for the ethanol-water recrystallization of functionalized benzoates.

Materials and Quantitative Solubility Profiling

Reagents & Equipment
CategoryItemFunction / Specification
Reagents Crude Ethyl 4-bromo-3-hydroxy-5-methylbenzoateTarget Compound (Synthesis Grade)
Absolute Ethanol (EtOH)Primary Solvent (ACS Reagent, ≥99.5%)
Deionized Water (diH₂O)Anti-Solvent (18.2 MΩ·cm)
Equipment Erlenmeyer flasks & Watch glassesPrevents rapid solvent evaporation
Magnetic hotplate stirrer with probePrecise thermal control
Büchner funnel & Vacuum flaskRapid isolation of the crystal lattice
Expected Solubility Thermodynamics

Understanding the expected solubility at various stages is critical for determining solvent volumes and preventing yield loss.

Solvent SystemTemperature (°C)Expected SolubilityMechanistic Role
Absolute Ethanol78 (Boiling)High (>100 mg/mL)Primary dissolution; breaks intermolecular solute bonds.
Absolute Ethanol20 (Room Temp)Moderate (~20 mg/mL)Retains structurally similar impurities in solution.
Deionized Water100 (Boiling)Very Low (<1 mg/mL)Anti-solvent; lowers overall dielectric compatibility.
70:30 EtOH:Water4 (Ice Bath)Minimal (<5 mg/mL)Maximizes supersaturation and crystal yield.

Step-by-Step Protocol: Ethanol-Water Recrystallization

Step 1: Initial Dissolution (Establishing the Solvated State)
  • Transfer the crude Ethyl 4-bromo-3-hydroxy-5-methylbenzoate into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a hotplate set to 75°C.

  • Add hot absolute ethanol dropwise (approx. 1-2 mL per gram of crude material) while stirring continuously.

  • Causality Note: Use the absolute minimum volume of ethanol required to achieve complete dissolution at the boiling point. Excess ethanol will drastically reduce the final yield by keeping the product dissolved even at cold temperatures.

Step 2: Hot Filtration (Optional - For Insoluble Impurities)
  • If the solution remains cloudy after the solid has dissolved (indicating insoluble impurities like silica or dust), perform a rapid hot filtration.

  • Pass the boiling solution through a pre-warmed fluted filter paper or a heated Büchner funnel into a clean, hot Erlenmeyer flask.

Step 3: Anti-Solvent Titration (Reaching the Cloud Point)
  • Maintain the filtered ethanol solution at a gentle boil (approx. 75-80°C).

  • Begin adding hot deionized water dropwise using a Pasteur pipette.

  • Continue the dropwise addition until the solution becomes faintly turbid (cloudy) and the cloudiness does not dissipate upon swirling.

  • Self-Validation Checkpoint: If the solution "oils out" (forms a separate liquid layer) instead of becoming turbid, the compound is melting out of solution rather than precipitating. Reheat to dissolve the oil, add 1-2 mL of ethanol, and proceed with a slower cooling gradient.

  • Add 1-2 drops of hot ethanol just until the solution turns clear again. This is the optimal metastable starting point.

Step 4: Controlled Nucleation and Crystal Growth
  • Remove the flask from the hotplate. Remove the stir bar to prevent mechanical shearing of the growing crystals.

  • Cover the flask with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool slowly and undisturbed to room temperature (approx. 20-25°C) over 1-2 hours.

  • Causality Note: Slow cooling is the most critical step for purity. It allows the molecules of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate to arrange into a highly ordered, thermodynamically stable crystal lattice. Rapid cooling causes "crashing out," which traps solvent molecules and impurities within the rapidly forming solid matrix.

Step 5: Maximizing Yield (Ice Bath Maturation)
  • Once the flask has reached room temperature and a robust crystal crop has formed, transfer the flask to an ice-water bath (0-4°C) for 15-30 minutes.

  • Causality Note: The ice bath further depresses the solubility of the compound, driving the remaining dissolved product out of the mother liquor and maximizing the percent recovery.

Step 6: Isolation and Washing
  • Assemble a Büchner funnel with a vacuum flask and wet the filter paper with a cold mixture of the recrystallization solvent (e.g., 30% EtOH / 70% Water).

  • Apply vacuum and rapidly decant the crystal slurry into the funnel.

  • Wash the crystals with 1-2 small portions (2-5 mL) of ice-cold solvent mixture.

  • Causality Note: The wash solvent must be ice-cold and contain a high ratio of anti-solvent (water) to prevent redissolving the purified crystals while effectively rinsing away the impurity-laden mother liquor adhering to the crystal surfaces.

Step 7: Drying
  • Leave the vacuum running for 10-15 minutes to pull air through the filter cake.

  • Transfer the crystals to a pre-weighed watch glass and place them in a vacuum desiccator (or vacuum oven at 40°C) overnight to remove residual water and ethanol.

Troubleshooting and Process Optimization

Observation / IssueMechanistic CauseCorrective Action
"Oiling Out" (Product forms a liquid oil instead of crystals)The melting point of the compound is lower than the temperature at which it saturates the solvent.Reheat until the oil dissolves, add slightly more ethanol, and cool much more slowly. Alternatively, add a seed crystal.
No Crystals Form upon coolingThe solution is too dilute (excess ethanol was used during Step 1).Boil off some of the solvent to concentrate the solution, then repeat the cooling process.
Low Yield after filtrationThe wash solvent was too warm, or too much primary solvent (ethanol) was used.Ensure wash solvent is ice-cold. Evaporate the mother liquor to half volume to obtain a second crop of crystals.
Colored Impurities remainSoluble colored byproducts co-crystallized with the product.Re-dissolve in hot ethanol, add a small amount of activated carbon, perform hot filtration, and repeat crystallization.

References

  • Title: PubChem Compound Summary for CID 11966144, 4-Bromo-3-hydroxy-5-methyl-benzoic acid ethyl ester Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education, American Chemical Society (ACS) URL: [Link]

  • Title: Chem 267. Recrystallization Source: University of Massachusetts Amherst, Department of Chemistry URL: [Link]

  • Title: Recrystallization | Organic Chemistry I Lab Source: University of Richmond Blogs URL: [Link]

  • Title: How to Purify an organic compound via recrystallization or reprecipitation? Source: ResearchGate Community Discussions URL: [Link]

Application Note: Multi-Modal Analytical Characterization of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The comprehensive characterization of halogenated phenolic esters is a critical requirement in pharmaceutical development and materials science. This application note details a robust, multi-modal analytical strategy for the structural elucidation and purity assessment of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate . By integrating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Performance Liquid Chromatography (HPLC), this guide provides a self-validating framework designed to meet stringent regulatory standards.

Compound Overview & Analytical Target Profile (ATP)

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (Chemical Formula: C₁₀H₁₁BrO₃, Molecular Weight: 259.10 g/mol )[1] is a highly functionalized aromatic building block. Its structure features an electron-withdrawing ester, a deactivating halogen, and electron-donating methyl and hydroxyl groups.

In alignment with ICH Q14 (Analytical Procedure Development) [2], we establish an Analytical Target Profile (ATP) prior to method execution. The ATP dictates that the analytical procedures must unambiguously confirm the regiochemistry of the aromatic substitutions, verify the isotopic signature of the bromine atom, and quantify purity with an accuracy of 98.0%–102.0% and a precision of %RSD ≤ 2.0%.

Structural Elucidation via NMR Spectroscopy

Rationale & Causality

To confirm the exact substitution pattern on the benzene ring, both ¹H and ¹³C NMR are required. DMSO-d₆ is selected as the solvent because its strong hydrogen-bonding acceptor properties slow down the proton exchange rate of the phenolic -OH group, allowing it to appear as a distinct, measurable signal rather than a broad baseline artifact.

Self-Validating Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). The TMS signal serves as an internal self-validation check, ensuring the chemical shift axis is perfectly calibrated to 0.00 ppm.

  • Acquisition: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Ensure the instrument passes daily qualification checks (lineshape and sensitivity) as mandated by USP General Chapter <761> [3].

  • Processing: Apply a 0.3 Hz exponential line-broadening function to enhance the signal-to-noise ratio without compromising the resolution of the meta-coupled aromatic doublets.

Expected Quantitative Data
NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H~1.35Triplet (t, J = 7.1 Hz)3HEster -CH₃
¹H~2.35Singlet (s)3HAromatic -CH₃ (C5)
¹H~4.30Quartet (q, J = 7.1 Hz)2HEster -CH₂-
¹H~7.35Doublet (d, J ~ 2.0 Hz)1HAromatic H (C2)
¹H~7.55Doublet (d, J ~ 2.0 Hz)1HAromatic H (C6)
¹H~9.50Broad Singlet (br s)1HPhenolic -OH

Isotopic Profiling via LC-HRMS

Rationale & Causality

Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. High-Resolution Mass Spectrometry (HRMS) in Negative Electrospray Ionization (ESI-) mode is utilized because the phenolic hydroxyl group readily deprotonates to form a stable phenoxide anion, yielding vastly superior sensitivity compared to positive ion mode.

Self-Validating Protocol
  • Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Acquisition: Inject 2 µL into a Q-TOF LC-MS system. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Internal Validation: The natural 1:1 isotopic ratio of Bromine acts as an intrinsic calibrant. If the MS spectra do not display the characteristic twin peaks separated by 2 m/z units at equal intensity, it immediately flags the presence of an isobaric interference or a calibration failure.

Expected Quantitative Data
Ion SpeciesFormulaExact m/zRelative AbundanceDiagnostic Feature
[M-H]⁻ (⁷⁹Br)C₁₀H₁₀⁷⁹BrO₃256.9813~100%Base peak, loss of phenolic proton
[M-H]⁻ (⁸¹Br)C₁₀H₁₀⁸¹BrO₃258.9793~97.3%Characteristic 1:1 isotopic doublet

Functional Group Verification via FT-IR

Rationale & Causality

Infrared spectroscopy provides orthogonal verification of the molecule's functional groups. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent potential halide-exchange reactions that can occur under high pressure with potassium bromide.

Self-Validating Protocol
  • Background Check: Collect a 32-scan background spectrum of the clean diamond ATR crystal. This self-validating step subtracts atmospheric H₂O and CO₂ interference.

  • Sample Analysis: Place 2 mg of the solid sample onto the crystal, apply uniform pressure, and collect 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a 4 cm⁻¹ resolution.

Expected Quantitative Data
Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3200 – 3400Broad, StrongO-H stretch (Phenolic, H-bonded)
1710 – 1730Sharp, StrongC=O stretch (Conjugated Ester)
1200 – 1300Sharp, StrongC-O stretch (Ester/Phenol)
500 – 600Sharp, MediumC-Br stretch (Aromatic Halide)

Purity Assessment via RP-HPLC-UV

Rationale & Causality

A stability-indicating assay is required to separate the active compound from synthetic impurities. We utilize 0.1% Formic Acid in the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~ 8.5). Keeping the molecule in its neutral, protonated state prevents peak tailing and unpredictable retention time shifts.

Self-Validating Protocol
  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability Testing (SST): Prior to sample analysis, inject a 0.1 mg/mL standard solution five times. The system is self-validated only if the tailing factor is < 1.5 and the retention time %RSD is ≤ 2.0%.

  • Validation: The method must be validated for Specificity, Linearity, Accuracy, and Precision in strict accordance with ICH Q2(R2) guidelines[4].

Analytical Lifecycle Workflow

The following diagram maps the logical progression from initial method design to routine laboratory execution, ensuring continuous regulatory compliance.

AnalyticalLifecycle cluster_val Validation Parameters ATP Analytical Target Profile (ATP) ICH Q14 Framework Risk Risk Assessment & DoE (Method Optimization) ATP->Risk Defines Goals Val Method Validation ICH Q2(R2) Risk->Val Optimized Method Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Prec Accuracy & Precision Val->Prec Routine Routine Purity Testing (HPLC-UV) Spec->Routine Lin->Routine Prec->Routine

Fig 1: Analytical lifecycle from ICH Q14 ATP definition to ICH Q2(R2) validation and routine use.

References

  • USP General Chapter <761> NUCLEAR MAGNETIC RESONANCE. United States Pharmacopeia. 3

  • Compound Details - SCHEMBL1425675 (Ethyl 4-bromo-3-hydroxy-5-methylbenzoate). SureChEMBL.1

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 4

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation (ICH). 2

Sources

Application Note: FT-IR Spectroscopic Characterization and Protocol for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fourier-Transform Infrared (FT-IR) spectroscopy is a foundational analytical technique for elucidating the structural framework of organic molecules. This application note provides a comprehensive, causality-driven guide to interpreting the FT-IR spectrum of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate . By dissecting the mechanistic interactions between the molecule's aromatic core, ester linkage, phenolic hydroxyl, and heavy halogen substituent, researchers can accurately map vibrational frequencies to specific structural moieties. Furthermore, this document outlines self-validating sample preparation protocols to ensure high-fidelity spectral acquisition devoid of environmental artifacts.

Structural Analysis & Causality in IR Vibrations

The interpretation of an FT-IR spectrum is not merely a matching exercise; it is an exercise in molecular physics. The vibrational frequency of any given chemical bond is dictated by Hooke's Law, which states that frequency is directly proportional to bond strength and inversely proportional to the reduced mass of the bonded atoms[1].

For Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, the spectrum is governed by several distinct structural features and their electronic interactions:

  • Aromatic Ester Conjugation: A standard saturated aliphatic ester typically exhibits a carbonyl (C=O) stretching frequency between 1735–1750 cm⁻¹[2]. However, in this molecule, the ester group is directly attached to the benzene ring. This allows the π -electrons of the aromatic ring to delocalize into the carbonyl group. This conjugation increases the single-bond character of the C=O bond, weakening its force constant and consequently lowering the absorption frequency to approximately 1715–1730 cm⁻¹[2].

  • Phenolic Hydroxyl (O-H) and Hydrogen Bonding: The hydroxyl group at position 3 is capable of extensive intermolecular hydrogen bonding. Hydrogen bonding weakens the covalent O-H bond, which broadens the absorption peak and shifts it to a lower frequency range (3200–3550 cm⁻¹) compared to a sharp, free O-H stretch[3].

  • Heavy Atom Effect (C-Br): The presence of the bromine atom at position 4 introduces a significant mass effect. According to Hooke's Law, the high atomic mass of bromine dramatically increases the reduced mass of the C-Br system, pushing its stretching vibration deep into the low-frequency "fingerprint" region, typically between 515–690 cm⁻¹[4].

Causality Core Analyte Structure Ester Ethyl Ester (-COOCH2CH3) Core->Ester Phenol Phenolic OH Core->Phenol Bromine Heavy Atom (Br) Core->Bromine Aromatic Aromatic Ring Conjugation Ester->Aromatic pi-electrons Effect1 Delocalization lowers C=O to ~1715 cm⁻¹ Aromatic->Effect1 Effect2 H-bonding broadens O-H at ~3300 cm⁻¹ Phenol->Effect2 Intermolecular Effect3 High mass lowers C-Br to ~600 cm⁻¹ Bromine->Effect3 Hooke's Law

Fig 1: Mechanistic causality of substituent effects on key IR stretching frequencies.

Self-Validating Sample Preparation Protocols

To obtain a high-resolution spectrum of a solid organic compound like Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, sample preparation must be meticulously controlled. The following protocols utilize a self-validating framework, ensuring that any spectral anomalies are caught and corrected before final data acquisition.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

ATR is the modern standard for rapid, non-destructive analysis. It relies on total internal reflection, where the IR beam penetrates a few micrometers into the sample[5].

  • System Purge & Background Validation: Purge the sample chamber with nitrogen to remove atmospheric CO2​ and water vapor[6]. Run a background scan on the clean, empty ATR crystal (Diamond or ZnSe).

    • Validation Check: The background spectrum must show a flat baseline. Any peaks at ~3400 cm⁻¹ or ~2350 cm⁻¹ indicate residual moisture or CO2​ , requiring further purging or cleaning[6].

  • Sample Application: Place 2–5 mg of the solid Ethyl 4-bromo-3-hydroxy-5-methylbenzoate directly onto the center of the ATR crystal[7].

  • Optical Contact Enforcement: Lower the ATR pressure anvil until it clicks or reaches the manufacturer's recommended torque.

    • Causality: Solid powders have poor optical contact with the crystal. Applying pressure forces the sample into the evanescent wave field, drastically improving the signal-to-noise ratio[7].

  • Acquisition: Run the sample scan (typically 16–32 scans at 4 cm⁻¹ resolution) and ratio it against the background[8].

Protocol B: KBr Pellet Transmission Method

The KBr pellet method is highly sensitive but prone to moisture artifacts. Potassium bromide is completely transparent in the mid-IR region but is highly hygroscopic[5].

  • Matrix Desiccation: Dry spectroscopy-grade KBr powder in an oven at 100°C for at least 2 hours prior to use[9].

    • Causality: Absorbed water exhibits strong, broad IR absorption at ~3400 cm⁻¹ and ~1630 cm⁻¹, which will directly mask the analyte's phenolic O-H stretch and interfere with the C=O region[10].

  • Blank Validation: Press a pure KBr pellet and run a background scan[5].

    • Validation Check: If the blank shows an O-H stretch at 3400 cm⁻¹, the KBr is contaminated with moisture and must be re-dried[10]. Do not proceed until the blank is completely transparent.

  • Grinding & Matrix Dispersion: In an agate mortar, finely grind 1–2 mg of the analyte, then add ~200 mg of the validated dry KBr. Mix gently[7].

    • Causality: The sample particles must be ground to a size smaller than the wavelength of the IR light (1–2 microns) to prevent Christiansen effect scattering, which causes sloping baselines and distorted peaks[9].

  • Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply 8–10 metric tons of pressure using a hydraulic press for 1–2 minutes[10]. The resulting pellet should be visually transparent[7].

  • Acquisition: Place the pellet in the transmission holder and acquire the spectrum[7].

Workflow A Solid Sample: Ethyl 4-bromo-3-hydroxy-5-methylbenzoate B Select Sampling Technique A->B C ATR-FTIR Method (Direct Analysis) B->C D KBr Pellet Method (Transmission) B->D C1 Clean Crystal (ZnSe/Diamond) Validate: Flat Baseline C->C1 D1 Desiccate KBr Powder Validate: No 3400 cm⁻¹ Peak D->D1 C2 Apply Optimal Pressure Validate: Signal-to-Noise C1->C2 E Acquire Spectra & Ratio (T = P_out / P_in) C2->E D2 Grind 1-2% Sample in KBr Validate: No Scattering D1->D2 D3 Press at 8-10 Tons Validate: Transparent Matrix D2->D3 D3->E

Fig 2: Self-validating FT-IR sample preparation workflow for solid analytes.

Quantitative Data Summary

The following table synthesizes the expected FT-IR vibrational bands for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, mapping the quantitative wavenumber ranges to their corresponding functional groups and structural causalities.

Wavenumber Range (cm⁻¹)Bond VibrationFunctional GroupIntensity & ShapeCausality / Structural Note
3200 – 3550 O-H StretchPhenol (Position 3)Strong, BroadBroadened due to extensive intermolecular hydrogen bonding[3].
3000 – 3100 C-H StretchAromatic RingWeak, Sharp sp2 hybridized carbon-hydrogen bonds on the benzene ring[2].
2850 – 2960 C-H StretchAliphatic (-CH₃, -CH₂-)Medium, Sharp sp3 hybridized C-H bonds from the ethyl ester and methyl groups[8].
1715 – 1730 C=O StretchEster CarbonylStrong, SharpLowered from typical aliphatic ester range (~1740 cm⁻¹) due to π -conjugation with the aromatic ring[2].
1500 – 1600 C=C StretchAromatic RingMedium (Multiple)Skeletal ring breathing vibrations[2].
1100 – 1300 C-O StretchEster & PhenolStrong (Two bands)Asymmetric and symmetric stretching of the C-O-C ester linkage and phenolic C-O[8].
860 – 900 C-H BendingAromatic (Out-of-plane)Medium to StrongCharacteristic of isolated, meta-positioned aromatic protons (Positions 2 and 6)[4].
515 – 690 C-Br StretchAryl BromideStrong, SharpLow frequency dictated by the high reduced mass of the bromine atom[4].

References

  • Drawell Analytical:Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • JASCO Inc:Sampling Techniques for FTIR Spectroscopy.
  • Kintek Press:What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Chemistry LibreTexts:12.8: Infrared Spectra of Some Common Functional Groups.
  • InstaNANO:FTIR Functional Group D
  • Specac Ltd:Interpreting Infrared Spectra.
  • Agilent Technologies:FTIR Spectroscopy Reference Guide.
  • Wiley Analytical Science:Interpretation of Infrared Spectra, A Practical Approach.
  • University of Washington:Fourier Transform Infrared Spectroscopy Lab Manual.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Chemical Innovation

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure presents three key functional groups amenable to selective modification: a phenolic hydroxyl group, an aryl bromide, and an ethyl ester. This strategic arrangement allows for a diverse range of derivatization reactions, enabling the synthesis of complex molecular architectures from a single, readily accessible starting material. The hydroxyl group is a prime site for O-alkylation and O-acylation, while the bromo substituent serves as a versatile handle for modern cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2][3] This guide provides detailed protocols and the underlying scientific rationale for the key derivatization reactions of this valuable synthetic intermediate.

A Ethyl 4-bromo-3-hydroxy-5-methylbenzoate B O-Alkylation Product (Ether Derivative) A->B  R-X, Base C O-Acylation Product (Phenolic Ester Derivative) A->C  RCOCl, Base D Suzuki Coupling Product (Biaryl Derivative) A->D  Ar-B(OH)₂, Pd Catalyst, Base

Figure 1: Key derivatization pathways for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Derivatization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, making it an ideal target for etherification and esterification reactions. These modifications are fundamental for altering the molecule's steric and electronic properties, as well as its lipophilicity and hydrogen-bonding capabilities—critical parameters in drug design.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers. The reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the phenolic hydroxyl with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol without promoting side reactions like ester hydrolysis. Stronger bases (e.g., NaH) could be used but require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion, and are suitable for the SN2 reaction mechanism.[4]

  • Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate.

This protocol details the ethylation of the hydroxyl group using ethyl iodide.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Starting Material, K₂CO₃, and Acetone in Flask B Add Ethyl Iodide A->B C Heat to Reflux (e.g., 6-12 hours) B->C D Monitor by TLC C->D E Cool and Filter off K₂CO₃ D->E Reaction Complete F Concentrate Filtrate (Rotary Evaporation) E->F G Purify via Column Chromatography F->G

Figure 2: Workflow for O-Alkylation of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Materials & Reagents:

  • Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide (EtI)

  • Acetone, anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material, followed by anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously and add ethyl iodide (1.2-1.5 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ether derivative.

Data Summary Table:

ParameterValue/Description
Starting Material Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq)
Reagents Ethyl Iodide (1.5 eq), K₂CO₃ (2.5 eq)
Solvent Anhydrous Acetone
Temperature Reflux (~56 °C)
Reaction Time 6-12 hours (TLC monitored)
Work-up Aqueous extraction
Purification Silica Gel Column Chromatography
Expected Yield 80-95%
O-Acylation (Ester Formation)

Acylation of the phenolic hydroxyl group introduces a second ester functionality. This is typically achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and provide excellent yields. Acetyl chloride is used here as a representative example.

  • Base: A tertiary amine base like triethylamine is crucial. It acts as an acid scavenger, neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product and prevents acid-catalyzed side reactions.[5]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) is preferred as it is unreactive towards the reagents and readily dissolves the starting materials.

Procedure:

  • Dissolve Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA, 1.5 eq) dropwise, followed by the slow, dropwise addition of acetyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the acylated product, which can be further purified by chromatography if necessary.

Data Summary Table:

ParameterValue/Description
Starting Material Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq)
Reagents Acetyl Chloride (1.2 eq), Triethylamine (1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (TLC monitored)
Work-up Aqueous extraction
Purification Silica Gel Column Chromatography (if needed)
Expected Yield >90%

Derivatization at the Aryl Bromide: C-C Bond Formation

The bromo substituent on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl systems and other complex structures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for transmetalation.[8][9][10]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄, is essential for the catalytic cycle. The choice of ligand (e.g., PPh₃, SPhos, XPhos) can significantly impact reaction efficiency.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the transmetalation step of the catalytic cycle by forming a more nucleophilic "ate" complex with the boronic acid.[8][10]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used. The aqueous phase is necessary for dissolving the inorganic base and facilitating the formation of the "ate" complex.

This protocol describes a typical Suzuki coupling with phenylboronic acid.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, Base, and Solvent in Flask B Degas Solvent (e.g., N₂ Purge) A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Ethyl Acetate E->F Reaction Complete G Filter through Celite F->G H Aqueous Wash & Extraction G->H I Purify via Column Chromatography H->I

Figure 3: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials & Reagents:

  • Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water (e.g., 4:1 mixture)

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • In a reaction vessel, combine Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq), phenylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Add the solvent system (e.g., Toluene/H₂O 4:1).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Summary Table:

ParameterValue/Description
Starting Material Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq)
Reagents Phenylboronic Acid (1.2 eq), K₂CO₃ (2.5 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)
Solvent Toluene / H₂O (4:1 v/v)
Temperature 90 °C
Reaction Time 4-16 hours (TLC/LC-MS monitored)
Work-up Filtration through Celite, aqueous extraction
Purification Silica Gel Column Chromatography
Expected Yield 70-90%

Conclusion

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a highly adaptable building block. The protocols outlined in this guide for O-alkylation, O-acylation, and Suzuki-Miyaura cross-coupling demonstrate the selective and high-yielding transformations possible at its distinct functional groups. By leveraging these reactions, researchers can efficiently generate libraries of diverse compounds for screening in drug discovery programs and for the development of novel functional materials.

References

  • Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Li, Q., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules, 23(11), 2859. [Link]

  • Voica, F., et al. (2021). Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. Nature Communications, 12(1), 542. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Huang, H. R., et al. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • MilliporeSigma. (n.d.). Ethyl 3-bromo-4-hydroxy-5-methylbenzoate. [Link]

  • ResearchGate. (2011). (PDF) Methyl 4-bromo-3-hydroxybenzoate. [Link]

Sources

Advanced Application Note: Strategic Utilization of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a densely functionalized, highly versatile building block widely utilized in the synthesis of complex biaryl scaffolds, kinase inhibitors, and advanced materials. Its unique 1,3,4,5-tetrasubstitution pattern presents both synthetic opportunities and steric challenges. This application note provides field-proven methodologies for chemoselective functionalization, focusing on orthogonal cross-coupling strategies and the mechanistic causality behind catalyst selection.

Table 1: Physicochemical Properties

Property Value
CAS Number 382150-26-7
Molecular Formula C₁₀H₁₁BrO₃
Molecular Weight 259.10 g/mol
Log P 2.64

| SMILES | CCOC(=O)c1cc(C)c(Br)c(O)c1 |

Data aggregated from 1[1] and 2[2].

Mechanistic Causality & Synthetic Strategy

The strategic value of this molecule lies in its orthogonal reactivity handles. The C4-bromine is electronically activated toward oxidative addition by the para-positioned electron-withdrawing ethyl ester. However, it is simultaneously sterically hindered by the ortho-hydroxyl (C3) and ortho-methyl (C5) groups.

To maximize the utility of this scaffold, researchers frequently employ a divergent functionalization strategy . By converting the C3-hydroxyl group into a trifluoromethanesulfonate (triflate), the molecule is transformed into a dual-electrophile. Because palladium catalysts typically exhibit different rates of oxidative addition into C-Br versus C-OTf bonds (depending on the ligand environment), this allows for sequential, orthogonal carbon-carbon bond formation.

SyntheticDivergence SM Ethyl 4-bromo-3-hydroxy- 5-methylbenzoate Triflate O-Triflation (C3-OTf, C4-Br) SM->Triflate PhNTf2, Base Suzuki Suzuki Coupling (C4-Aryl, C3-OH) SM->Suzuki Ar-B(OH)2, Pd/SPhos Hydrolysis Ester Hydrolysis (C1-COOH) SM->Hydrolysis LiOH, THF/H2O Orthogonal Sequential Coupling (Complex Biaryl) Triflate->Orthogonal 1. Pd/Ar-B(OH)2 2. Pd/Ar'-B(OH)2

Synthetic divergence of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate via selective functionalization.

Protocol 1: Chemoselective O-Triflation

Causality behind experimental choices: While trifluoromethanesulfonic anhydride (Tf₂O) is a common triflating agent, its extreme reactivity can lead to unwanted side reactions, including ester cleavage or polymerization. Instead, we utilize3[3]. PhNTf₂ is a mild, crystalline reagent that selectively triflates phenols under basic conditions without affecting the ester functionality.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (Ar or N₂).

  • Dissolution: Dissolve Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq, 2.59 g, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N) (2.0 eq, 2.78 mL, 20 mmol) dropwise. Stir for 10 minutes at 0 °C.

  • Triflation: Add PhNTf₂ (1.2 eq, 4.28 g, 12 mmol) in a single portion. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System (Trustworthiness)
  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC). The starting material contains a free phenol that stains intensely purple/blue with aqueous FeCl₃. The successful formation of the triflate is validated by the complete disappearance of the FeCl₃-active spot.

  • Mass Spectrometry: LC-MS analysis will show a mass shift of +132 Da (addition of the -SO₂CF₃ group minus the phenolic proton).

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Causality behind experimental choices: Coupling at the C4-bromo position is severely hindered by the di-ortho substitution (C3-OH and C5-CH₃). Standard catalysts like Pd(PPh₃)₄ fail to undergo efficient oxidative addition and often lead to protodehalogenation. To overcome this, we employ a highly active catalyst system utilizing4[4]. The electron-rich nature of SPhos accelerates oxidative addition, while its steric bulk accelerates reductive elimination, preventing catalyst trapping.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions at C4

Catalyst System Ligand Type Steric Profile Conversion (%) Product Yield (%)
Pd(PPh₃)₄ PPh₃ Standard < 20% 15%
Pd₂(dba)₃ / dppf Bidentate Medium 45% 38%
Pd₂(dba)₃ / XPhos Biaryl Monophosphine Bulky, Electron-Rich > 95% 82%

| Pd₂(dba)₃ / SPhos | Biaryl Monophosphine | Bulky, Highly Electron-Rich | > 99% | 94% |

Quantitative data demonstrates the necessity of bulky, electron-rich biaryl phosphine ligands to overcome the di-ortho steric hindrance at the C4 position[5].

Step-by-Step Methodology
  • Reagent Loading: In a Schlenk tube, combine Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (1.0 eq, 1.0 mmol), the desired Arylboronic Acid (1.5 eq, 1.5 mmol), K₃PO₄ (3.0 eq, 3.0 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), and SPhos (0.08 eq, 8 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add 5 mL of a degassed Toluene/Water mixture (4:1 v/v) via syringe.

  • Heating: Seal the tube and heat the biphasic mixture at 100 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Isolate the biaryl product via automated flash chromatography.

Self-Validating System (Trustworthiness)
  • Isotopic Pattern Analysis: The starting material contains a bromine atom, which exhibits a highly distinct 1:1 isotopic abundance pattern (M and M+2 peaks) in MS due to ⁷⁹Br and ⁸¹Br isotopes. The most robust self-validation of a successful cross-coupling is the complete disappearance of this 1:1 isotopic signature in the LC-MS trace of the product, confirming the cleavage of the C-Br bond.

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Ar-Br (Sterically Hindered) TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet + Ar'-B(OH)2 + Base TransMet->Pd0 Reductive Elimination Product Coupled Product (C4-Aryl) TransMet->Product Yields

Palladium-catalyzed Suzuki-Miyaura cycle highlighting the role of SPhos in overcoming hindrance.

References

  • PubChem / National Institutes of Health (NIH). 4-Bromo-3-hydroxy-5-methyl-benzoic acid ethyl ester | C10H11BrO3.[1] URL:[Link]

  • Chemical Society Reviews (RSC). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.[4] URL: [Link]

  • Chemical Society Reviews (RSC). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.[5] URL:[Link]

Sources

scaling up the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Optimization and Scale-Up Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Introduction & Strategic Importance

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (CAS: 382150-26-7) is a highly versatile, functionalized aromatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1][2]. With a molecular weight of 259.10 g/mol and a Log P of approximately 2.64, its structural features—a halogen for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a phenolic hydroxyl for etherification, and an ester for downstream functionalization—make it highly valuable[3][4].

Transitioning the synthesis of this compound from a discovery-scale (milligram to gram) to a pilot-scale (kilogram) requires rigorous process optimization. The primary challenges involve controlling the regioselectivity of the bromination step and managing the exothermic nature of electrophilic aromatic substitution to prevent the formation of dibrominated impurities.

Mechanistic Insights & Reaction Design

The optimized scalable route consists of a two-step sequence starting from commercially available 3-hydroxy-5-methylbenzoic acid.

Step 1: Fischer Esterification The carboxylic acid is converted to the ethyl ester using ethanol and a catalytic amount of sulfuric acid. To drive the equilibrium toward the product at scale, ethanol is used as both the solvent and reactant, and the reaction is run under reflux.

Step 2: Regioselective Bromination This is the critical step. The aromatic ring is activated by the hydroxyl group (strongly activating, ortho/para directing) and the methyl group (weakly activating, ortho/para directing). Position 4 is ortho to the methyl group and ortho to the hydroxyl group, making it the most nucleophilic site on the ring.

  • Reagent Selection: While elemental bromine ( Br2​ ) is cost-effective, it is highly corrosive, difficult to handle at scale, and prone to over-bromination. We utilize N-Bromosuccinimide (NBS) as a milder, solid bromine source.

  • Solvent Causality: Acetonitrile (MeCN) is selected over dichloromethane (DCM) to avoid halogenated waste streams, improving the Environmental Factor (E-factor).

  • Temperature Control: The addition of NBS is strictly controlled at 0–5 °C to mitigate the exotherm and suppress the formation of 2,4-dibromo-3-hydroxy-5-methylbenzoate.

Process Workflow Visualization

G SM 3-Hydroxy-5-methylbenzoic Acid (Starting Material) Est Fischer Esterification (EtOH, H2SO4, Reflux) SM->Est Int Ethyl 3-hydroxy-5-methylbenzoate (Intermediate) Est->Int >95% Conversion (IPC: HPLC) Brom Regioselective Bromination (NBS, MeCN, 0-5°C) Int->Brom Crude Crude Product Brom->Crude Quench & Workup Cryst Recrystallization (EtOH / H2O) Crude->Cryst Final Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (Pure Target) Cryst->Final >98% Purity

Figure 1: Two-step scalable synthetic workflow for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Quantitative Scale-Up Metrics

To validate the robustness of the protocol, data was tracked across bench and pilot scales. The transition to crystallization-based purification at the 1 kg scale eliminated the need for column chromatography, drastically reducing solvent consumption.

ParameterBench Scale (10 g)Pilot Scale (1.0 kg)Variance / Notes
Overall Yield 82%78%Slight loss due to crystallization mother liquor.
Purity (HPLC) >99.0%98.6%Meets standard API intermediate specifications.
Dibromo Impurity <0.5%<0.8%Controlled via strict thermal management.
E-Factor ~45~18Significant reduction due to elimination of silica gel.
Purification Method Flash ChromatographyRecrystallizationScalable, cost-effective isolation.

Step-by-Step Experimental Protocol (1.0 kg Scale)

Note: All procedures must be conducted in a pilot-plant facility equipped with proper ventilation and temperature-controlled jacketed reactors.

Step 1: Synthesis of Ethyl 3-hydroxy-5-methylbenzoate
  • Charge: To a 20 L glass-lined jacketed reactor, charge 3-hydroxy-5-methylbenzoic acid (1.00 kg, 6.57 mol) and absolute ethanol (10.0 L).

  • Catalyst Addition: Agitate the suspension at 20 °C. Slowly add concentrated sulfuric acid ( H2​SO4​ , 98%, 0.15 L) via an addition funnel over 30 minutes. Caution: Exothermic addition.

  • Reaction: Heat the reactor to reflux (approx. 78 °C) and maintain for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Analyze via HPLC. Proceed when starting material is < 2%.

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under vacuum to approximately 3 L. Add ethyl acetate (8 L) and wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 × 3 L) to neutralize the acid, followed by brine (3 L).

  • Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil (approx. 1.12 kg, 94% yield), which is used directly in the next step.

Step 2: Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
  • Charge: Dissolve the intermediate (1.12 kg, 6.21 mol) in anhydrous acetonitrile (12.0 L) in a clean 30 L jacketed reactor.

  • Cooling: Set the reactor jacket temperature to cool the internal mixture to 0–5 °C.

  • Bromination: Portion-wise, add N-Bromosuccinimide (NBS, 1.16 kg, 6.52 mol, 1.05 equiv) over 2 hours. Critical Parameter: Maintain the internal temperature below 5 °C to prevent over-bromination.

  • Reaction: After complete addition, allow the reaction to stir at 5 °C for 1 hour, then slowly warm to 20 °C and stir for an additional 4 hours.

  • IPC: Check reaction completion via HPLC (Target: < 1% intermediate remaining).

  • Quench: Cool to 10 °C and quench the reaction by adding a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ , 2 L) to neutralize any unreacted electrophilic bromine species.

  • Extraction & Washing: Remove acetonitrile under reduced pressure. Extract the aqueous residue with ethyl acetate (10 L). Wash the organic phase with water (3 × 4 L) to remove succinimide byproduct, then wash with brine (3 L).

  • Crystallization (Self-Validating Purification): Concentrate the organic layer to a volume of roughly 2.5 L. Slowly add heptane (5 L) while stirring at 40 °C, then cool the mixture at a rate of 10 °C/hour to 0 °C.

  • Isolation: Filter the resulting white-to-off-white crystals. Wash the filter cake with cold heptane (1 L) and dry in a vacuum oven at 45 °C for 24 hours.

  • Final Yield: 1.25 kg (78% overall yield from starting material) of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate[5].

Process Safety & Analytical Standards

  • Thermal Hazards: The addition of NBS is exothermic. Loss of cooling during Step 2 could lead to a runaway reaction and degradation of the product profile. Automated dosing interlocked with internal temperature probes is mandatory.

  • Analytical Verification: The final product structure must be confirmed via 1H NMR (showing the disappearance of the aromatic proton at position 4 and a shift in the remaining aromatic protons) and LC-MS (m/z 259.10 / 261.10 indicating the isotopic bromine signature)[3][4].

References

  • SureChEMBL. "Compound Details: Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (SCHEMBL1425675)." European Bioinformatics Institute (EMBL-EBI). Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11388040, 4-Bromo-3-hydroxy-5-methyl-benzoic acid ethyl ester." PubChem. Available at:[Link]

  • Bio-Fount. "382150-26-7 | Ethyl 4-bromo-3-hydroxy-5-methylbenzoate." Bio-Fount Product Database. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields and product purity.

Synthesis Overview: The Chemistry at Play

The target molecule, Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, is typically synthesized via the electrophilic bromination of its precursor, Ethyl 3-hydroxy-5-methylbenzoate. The reaction hinges on the activation of the aromatic ring by the hydroxyl (-OH) and methyl (-CH₃) groups, which are both ortho, para-directing. The ethyl ester (-COOEt) group is a deactivating, meta-directing group. The powerful activating and directing influence of the hydroxyl group is the dominant factor in determining the position of bromination.

The primary challenge in this synthesis is controlling the high reactivity of the phenol-like substrate to achieve selective monobromination at the desired C4 position, while avoiding common side reactions such as polybromination.

Reaction Scheme

Technical Support Center: Troubleshooting Purification of Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of halogenated benzoates. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions by addressing the causality behind purification failures. Halogenated benzoic acids present unique challenges due to their subtle electronic variations, steric hindrances, and positional isomerism.

This guide synthesizes field-proven methodologies, diagnostic data, and self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically grounded.

Part 1: Knowledge Base & Diagnostic Data

To troubleshoot a purification, you must first understand the physicochemical properties of your target molecule. The position and identity of the halogen atom on the benzene ring dictate the molecule's acidity (pKa) and solubility profile.

The Hammett equation illustrates how electron-withdrawing groups (like halogens) lower the pKa of substituted benzoic acids via inductive (-I) and mesomeric (+M/-M) effects[1][2]. For example, an ortho-halogen creates steric hindrance that forces the carboxyl group out of the aromatic plane, disrupting conjugation but maximizing the proximity of the inductive electron-withdrawing effect, resulting in a significantly lower pKa[3].

Quantitative Data: Acidity of Substituted Benzoic Acids

Understanding these pKa values is critical for designing effective acid-base extractions and chromatographic mobile phases.

CompoundpKaElectronic / Steric Causality
Benzoic Acid 4.20Baseline reference[1].
2-Chlorobenzoic Acid 2.92Strong -I effect; steric hindrance prevents coplanarity (ortho effect)[3].
3-Chlorobenzoic Acid 3.82Moderate -I effect; no resonance (+M) contribution at the meta position[3].
4-Chlorobenzoic Acid 3.98Weak -I effect partially offset by +M resonance donation[3].
4-Fluorobenzoic Acid 4.14Strong +M effect of fluorine almost entirely counteracts its -I effect.
4-Nitrobenzoic Acid 3.44Strong -I and -M effects (included for comparative electron-withdrawing context)[1].

Part 2: Troubleshooting Guides & FAQs

Section A: Recrystallization & Extraction Issues

Q: My halogenated benzoic acid is "oiling out" instead of crystallizing during cooling. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid phase because its melting point is lower than the temperature at which it saturates the solvent.

  • Causality: Halogenated benzoates are highly hydrophobic. If you are using pure water, the boiling point of the solvent may be too close to the melting point of your crude mixture.

  • Solution: Switch to a mixed solvent system. Dissolve the crude product in a minimal amount of hot ethanol, then slowly add hot water dropwise until slight turbidity is observed (the cloud point). Allow it to cool slowly to room temperature before applying an ice bath[4].

Q: I am losing a significant amount of product during acid-base extraction. Why is my recovery so low? A: Poor recovery usually stems from inadequate pH control during the protonation/deprotonation steps.

  • Causality: To fully extract a benzoate into the aqueous layer, the pH must be at least 2 units above its pKa (e.g., pH > 6 for 4-chlorobenzoic acid). To precipitate it back out as the free acid, the pH must be at least 2 units below its pKa (e.g., pH < 1.5 for 2-chlorobenzoic acid).

  • Solution: Use saturated NaHCO3​ (pH ~8.5) for the initial extraction to ensure complete deprotonation without hydrolyzing sensitive functional groups. For precipitation, acidify with concentrated HCl to pH 1-2 and chill the solution to force the less soluble protonated acid out of solution.

Extraction Start Crude Halogenated Benzoate Mixture Dissolve Dissolve in Organic Solvent (e.g., Ether/EtOAc) Start->Dissolve Base Extract with aq. NaHCO3 (pH 8-9) Dissolve->Base Aqueous Aqueous Layer (Halogenated Benzoate Salts) Base->Aqueous Deprotonation Organic Organic Layer (Neutral Impurities) Base->Organic Discard/Keep for QC Acidify Acidify with HCl (pH 1-2) Aqueous->Acidify Precipitate Precipitated Halogenated Benzoic Acid Acidify->Precipitate Protonation Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Caption: Workflow for the acid-base extraction and precipitation of halogenated benzoates.

Section B: Chromatographic Separation Issues

Q: I am observing peak splitting and poor resolution between 2-chlorobenzoic acid and 4-chlorobenzoic acid on my C18 column. What is causing this? A: This is a classic case of co-elution due to mixed ionization states and insufficient stationary phase selectivity.

  • Causality: If your mobile phase pH is near the pKa of the isomers (pH 3-4), the molecules exist in an equilibrium between the protonated acid and the ionized carboxylate. This causes peak broadening and splitting. Furthermore, standard C18 columns often struggle to differentiate the subtle steric differences between ortho and para isomers[4].

  • Solution: First, suppress ionization by lowering the mobile phase pH to ~2.0 using 0.1% formic acid or trifluoroacetic acid (TFA). If resolution is still poor, switch to a Phenyl-Hexyl column (which leverages π−π interactions) or a cyclodextrin-bonded phase, which separates isomers based on inclusion complex formation[4][5].

Chromatography Issue Issue: Isomer Co-elution (e.g., 2- vs 4-Chlorobenzoate) CheckpH Modify Mobile Phase pH (Add 0.1% Formic Acid) Issue->CheckpH Eval1 Resolution Achieved? CheckpH->Eval1 Success1 Proceed to Quantitation Eval1->Success1 Yes ChangeCol Evaluate Column Chemistry (Phenyl-Hexyl or Cyclodextrin) Eval1->ChangeCol No Eval2 Resolution Achieved? ChangeCol->Eval2 Gradient Optimize Gradient (Shallower Elution) Eval2->Gradient No Success2 Proceed to Quantitation Eval2->Success2 Yes Gradient->Success2 Improved Resolution

Caption: Troubleshooting workflow for resolving positional isomers of halogenated benzoates during HPLC.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Recrystallization of Halogenated Benzoic Acids

This protocol utilizes a mixed-solvent system to purify crude halogenated benzoic acids, incorporating built-in quality control (QC) steps to validate the process[4][6][7].

Materials: Crude halogenated benzoic acid, absolute ethanol, deionized water, Erlenmeyer flask, hot plate, vacuum filtration apparatus.

  • Dissolution: Place 1.0 g of crude halogenated benzoic acid in a 50 mL Erlenmeyer flask. Add a minimal amount of hot absolute ethanol (approx. 3-5 mL) while stirring on a hot plate until the solid completely dissolves.

  • Inducing the Cloud Point: Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes slightly turbid (cloudy) and does not clear upon swirling.

  • Clearing: Add 1-2 drops of hot ethanol just until the turbidity clears.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature for 30 minutes. Causality: Slow cooling promotes the formation of pure, well-defined crystal lattices, excluding impurities[6][8].

  • Maximum Yield: Place the flask in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with 2 mL of ice-cold 1:1 ethanol/water mixture to remove surface impurities.

  • Drying & Self-Validation (QC): Dry the crystals under vacuum.

    • Validation Step: Perform a melting point analysis. A sharp melting point range ( 2°C) matching literature values confirms high purity. A depressed or broad range indicates trapped solvent or co-crystallized impurities[7].

Protocol 2: HPLC Separation of Chlorobenzoic Acid Isomers

This protocol is designed to resolve closely eluting positional isomers (e.g., 2-chloro vs. 4-chlorobenzoic acid)[4].

  • Column Selection: Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.7 µm) to exploit π−π interactions[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% Formic Acid (pH ~2.7). Causality: Ensures the acidic isomers remain fully protonated, preventing peak tailing[4].

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Program a shallow gradient: 20% B to 40% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Sample Preparation: Dissolve the sample in 20% Acetonitrile/Water to match the initial mobile phase conditions, preventing solvent-front distortion.

  • Detection: Monitor UV absorbance at 230 nm and 254 nm.

References

  • Benchchem.
  • Journal of Chromatography Vol. 350 No.
  • Filo.
  • Scribd.
  • What is the difference in acidity between a compound with an ortho/para position and one with a meta position?
  • MiraCosta College.
  • (PDF)
  • ResearchGate.

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals. It provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for the regioselective bromination of ethyl 3-hydroxy-5-methylbenzoate to yield ethyl 4-bromo-3-hydroxy-5-methylbenzoate (derivative of CAS 1779883-65-6).

By understanding the causality behind each experimental parameter, you can effectively suppress common impurities such as regioisomers, over-brominated derivatives, and oxidative degradants.

Mechanistic Overview & Reaction Pathway

The synthesis relies on an electrophilic aromatic substitution (EAS) mechanism. The starting material, ethyl 3-hydroxy-5-methylbenzoate[1], contains three directing groups on the benzene ring:

  • Hydroxyl (-OH): Strongly activating, ortho/para directing.

  • Methyl (-CH₃): Weakly activating, ortho/para directing.

  • Ethyl Ester (-COOEt): Deactivating, meta directing.

The target C4 position is highly activated as it is ortho to both the -OH and -CH₃ groups. However, the C2 and C6 positions are also susceptible to electrophilic attack, leading to regioisomeric impurities[2]. Furthermore, if the stoichiometry of the brominating agent is not strictly controlled, the highly activated monobrominated product will undergo secondary bromination, yielding dibrominated impurities[3].

SynthesisWorkflow SM Ethyl 3-hydroxy-5-methylbenzoate (Starting Material) Target Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (Target Product) SM->Target Br2 or NBS (1.05 eq) 0°C, AcOH (Major) Imp2 2-Bromo Isomer (Regio-impurity) SM->Imp2 Elevated Temp (Minor) Imp6 6-Bromo Isomer (Regio-impurity) SM->Imp6 Elevated Temp (Minor) Quinone Quinone Derivatives (Oxidation) SM->Quinone O2 / Light Dibromo Dibrominated Impurities (Over-reaction) Target->Dibromo Excess Br2 Prolonged Time Imp2->Dibromo Imp6->Dibromo

Reaction pathways and impurity formation in the bromination of ethyl 3-hydroxy-5-methylbenzoate.

Quantitative Data: Impurity Profile & Mitigation

The following table summarizes the typical impurity profile observed during this synthesis, along with diagnostic retention times and validated mitigation strategies.

ImpurityChemical NatureRelative Retention Time (RRT)*Primary CausalityValidated Mitigation Strategy
Ethyl 3-hydroxy-5-methylbenzoate Unreacted Starting Material~0.75Insufficient Br₂; poor mixingIn-process HPLC monitoring; incremental Br₂ addition
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate Target Product1.00N/AMaintain 0–5 °C; 1.02 eq Br₂
Ethyl 2-bromo-3-hydroxy-5-methylbenzoate Regioisomer~0.92Elevated temperature; kinetic bypassStrict thermal control (< 5 °C); use bulky brominating agents
Ethyl 6-bromo-3-hydroxy-5-methylbenzoate Regioisomer~0.88Elevated temperature; kinetic bypassStrict thermal control (< 5 °C); optimize solvent polarity
Ethyl 2,4-dibromo-3-hydroxy-5-methylbenzoate Over-bromination~1.35Excess Br₂; localized high concentrationStrict stoichiometry (≤ 1.05 eq); vigorous agitation
Quinone-like oligomers Oxidation Degradant0.30 - 0.50Exposure to O₂/light; unquenched Br₂Quench with NaHSO₃; degas solvents; protect from light

*Note: RRT values are approximate and depend on the specific reverse-phase HPLC method (e.g., C18 column, Water/Acetonitrile gradient).

Validated Experimental Protocol: Regioselective Bromination

This protocol is engineered as a self-validating system, ensuring that causality and real-time analytical checks are embedded directly into the workflow.

Step 1: Reactor Preparation & Dissolution

  • Action: Charge a dry, light-shielded glass-lined reactor with 1.0 equivalent of ethyl 3-hydroxy-5-methylbenzoate[1]. Add 10 volumes of glacial acetic acid. Stir at 250 rpm until complete dissolution is achieved.

  • Causality: Acetic acid is selected because its protic nature stabilizes the bromonium ion intermediate via hydrogen bonding, enhancing para-selectivity relative to the hydroxyl group[3]. Shielding from light prevents radical-initiated side reactions.

  • Self-Validation Check: Ensure the solution is completely clear before proceeding. Any undissolved starting material will cause local stoichiometric imbalances during dosing.

Step 2: Temperature Equilibration

  • Action: Cool the reactor to 0–5 °C using an external ice/brine bath.

  • Causality: The kinetic barrier for bromination at the sterically hindered C4 position is lower than C2/C6 due to the synergistic electron-donating effects of the adjacent -OH and -CH₃ groups. Keeping the temperature strictly below 5 °C prevents the thermal activation required for C2/C6 substitution[2].

Step 3: Bromine Addition

  • Action: Prepare a solution of 1.02 equivalents of elemental bromine (Br₂) in 2 volumes of glacial acetic acid. Add the Br₂ solution dropwise over 2 hours, maintaining the internal temperature ≤ 5 °C.

  • Causality: Dropwise addition ensures a low steady-state concentration of the electrophile, minimizing the statistical probability of over-bromination (dibromo impurities)[3].

Step 4: In-Process Control (IPC)

  • Action: Stir for an additional 30 minutes post-addition.

  • Self-Validation Check: Withdraw a 1 mL aliquot, quench with aqueous sodium thiosulfate, and analyze via HPLC. The reaction is validated as complete when unreacted starting material is < 1.0%. If > 1.0%, add Br₂ in 0.01 eq increments.

Step 5: Quenching & Workup

  • Action: Quench the reaction mixture by pouring it into 20 volumes of ice-cold 5% aqueous sodium bisulfite (NaHSO₃) under vigorous stirring. Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Bisulfite rapidly reduces unreacted Br₂ to inert bromide ions, instantly halting electrophilic aromatic substitution and preventing oxidative degradation of the phenol ring[4].

Step 6: Purification

  • Action: Recrystallize the crude solid from a mixture of ethanol and water (70:30 v/v).

  • Self-Validation Check: The 4-bromo target molecule will selectively crystallize due to its highly symmetrical packing compared to the asymmetric 2-bromo and 6-bromo impurities. Confirm purity via HPLC (>98% required for downstream applications).

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the 2-bromo and 6-bromo regioisomers? A: The starting material contains a strongly activating hydroxyl group (-OH) and a weakly activating methyl group (-CH₃). The -OH group directs electrophiles to its ortho (C2, C4) and para (C6) positions. While C4 is the most electronically activated site, it is also sterically hindered. If your reaction temperature exceeds 5 °C, the excess thermal energy overcomes the steric hindrance at C2 and C6, leading to poor regioselectivity[2]. Actionable Fix: Ensure your cooling bath is adequate and the addition rate of the brominating agent is slow enough to prevent exothermic spikes.

Q2: How can I prevent the formation of dibrominated impurities? A: Over-bromination is strictly a function of stoichiometry and localized concentration. When the molar ratio of bromine to the hydroxyaromatic compound exceeds 1:1, the highly activated monobrominated product undergoes a secondary substitution[3]. Actionable Fix: Calibrate your dosing pumps to ensure exactly 1.02 equivalents of Br₂ are added. Furthermore, ensure vigorous stirring (>250 rpm); poor mixing creates localized zones of excess bromine, driving dibromination even if the global stoichiometry is correct.

Q3: My crude product is turning dark brown/black during workup. What is happening? A: Phenolic compounds are highly susceptible to oxidation. They form dark-colored quinone derivatives when exposed to oxygen, light, or residual oxidants (like unquenched Br₂). Actionable Fix: Always quench the reaction with a reducing agent like sodium bisulfite or sodium thiosulfate before exposing the mixture to ambient air[4]. Perform the extraction and concentration steps in amber glassware or under subdued lighting.

Q4: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine? A: Yes. NBS in a polar aprotic solvent like DMF or acetonitrile[3] is a milder alternative to Br₂. It often provides superior regioselectivity due to the bulkiness of the succinimide leaving group, which strongly disfavors attack at the sterically congested C2 and C6 positions. However, NBS reactions typically require slightly longer reaction times and must be strictly monitored via HPLC to prevent incomplete conversion.

References

  • US7053251B2 - Bromination of hydroxyaromatic compounds. Google Patents.
  • Ethyl 3-hydroxy-5-methylbenzoate | C10H12O3 | CID 59029704 . PubChem - NIH. Available at:[Link]

  • 2-bromo-3-methylbenzoic acid . Organic Syntheses Procedure. Available at:[Link]

Sources

stability issues of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (CAS: 382150-26-7). As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the exact structural liabilities of this molecule—the ethyl ester, the sterically hindered phenol, and the aryl bromide—to provide you with field-proven, mechanistically grounded troubleshooting strategies.

This guide is structured to empower researchers and drug development professionals to predict, identify, and resolve solution-phase stability issues before they compromise critical assays.

Part 1: Structural Vulnerability Analysis

To understand why this compound degrades, we must look at its functional groups. The molecule [3] contains three distinct reactive centers that dictate its behavior in solution:

  • The Ethyl Ester: Highly susceptible to both acid- and base-catalyzed hydrolysis. Esters generally exhibit a V-shaped pH-rate profile, meaning they are most stable at a slightly acidic to neutral pH (typically pH 4.0–6.0) [1].

  • The Phenolic Hydroxyl: Prone to autoxidation, especially in alkaline environments or in the presence of dissolved oxygen and transition metal impurities. Oxidation typically yields reactive quinone intermediates or dimers [2].

  • The Aryl Bromide: While generally stable in the dark, the C-Br bond can undergo homolytic cleavage upon exposure to strong ultraviolet (UV) light, leading to debromination.

Degradation Pathway Visualization

DegradationPathways Intact Ethyl 4-bromo-3-hydroxy- 5-methylbenzoate Hydrolysis 4-bromo-3-hydroxy- 5-methylbenzoic acid (Hydrolysis) Intact->Hydrolysis Aqueous pH < 4 or > 8 (Ester Cleavage) Oxidation Quinone/Dimer Derivatives (Oxidation) Intact->Oxidation Dissolved O2, Metals (Phenol Oxidation) Photolysis Debrominated Products (Photolysis) Intact->Photolysis UV Light (C-Br Cleavage)

Figure 1: Primary chemical degradation pathways of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate in solution.

Part 2: Quantitative Stability Matrix

The following table summarizes the expected stability profile of the compound across various common solvent systems. Note: Half-life ( t1/2​ ) estimates are extrapolated from baseline kinetic models of structurally analogous halogenated phenolic esters.

Solvent SystempH / ConditionTemperatureEstimated t1/2​ Primary Degradation Mechanism
Aqueous Buffer pH 2.037°C~200 hoursAcid-catalyzed ester hydrolysis
Aqueous Buffer pH 6.037°C>500 hoursStable (Optimal pH zone)
Aqueous Buffer pH 10.037°C<2 hoursBase-catalyzed saponification & Oxidation
100% DMSO Anhydrous, Dark25°C>6 monthsStable
Methanol / Water 50:50, pH 7.025°C~30 daysTransesterification (Methyl ester formation)

Part 3: Troubleshooting FAQs & Causality

Q1: My LC-MS shows a new major peak with a mass of [M-28] and a lower retention time. What is happening?

The Mechanism: You are observing ester hydrolysis . The loss of 28 Da corresponds to the loss of the ethyl group (as ethanol) and replacement with a proton, converting the ester into 4-bromo-3-hydroxy-5-methylbenzoic acid. Because the resulting carboxylic acid is highly polar, it elutes earlier on a reverse-phase C18 column. The Fix:

  • Check your pH: Ensure your aqueous buffers are strictly maintained between pH 5.0 and 6.0. Base-catalyzed hydrolysis is exponentially faster than acid-catalyzed hydrolysis [1].

  • Avoid Alcohols: If you are dissolving the stock in methanol or ethanol, switch to anhydrous DMSO or Acetonitrile. In alcoholic solvents, trace water or pH shifts can trigger transesterification.

Q2: My stock solution in DMSO turned slightly pink/brown after sitting on the bench for a week. Is it still usable?

The Mechanism: No, discard it. The discoloration is a hallmark of phenolic oxidation . The 3-hydroxy group, flanked by the electron-donating 5-methyl group, is susceptible to oxidation by dissolved oxygen, forming highly colored quinone-like structures or polymeric dimers [2]. The Fix:

  • Sparging: Degas your solvents by sparging with Argon for 15 minutes prior to dissolution. Why Argon and not Nitrogen? Argon is denser than air; it settles over the liquid surface in the vial, creating a superior protective blanket against oxygen ingress.

  • Storage: Always store stock solutions at -20°C in tightly sealed, amber glass vials to prevent both thermal oxidation and photo-induced debromination.

Q3: I observe a gradual loss of the parent peak area over time, but no new peaks are appearing on the UV chromatogram. Where is the compound going?

The Mechanism: If the mass balance is failing (parent peak disappears without degradant peaks appearing), the compound is likely precipitating or irreversibly binding to the container/column. The bromo and methyl groups make the aromatic ring quite hydrophobic (Log P ~2.64) [3]. If you spike a high-concentration DMSO stock into a cold aqueous buffer, the local concentration exceeds the aqueous solubility limit, causing micro-precipitation. The Fix:

  • Perform a "step-down" dilution. Pre-dilute the DMSO stock in a 50/50 organic/aqueous mixture before final dilution into the assay buffer.

  • Warm the assay buffer to 37°C before adding the compound to prevent cold-shock precipitation.

Part 4: Diagnostic Workflows & Methodologies

Troubleshooting Decision Tree

TroubleshootingWorkflow Start Issue: Loss of Intact Mass or Purity Drop in Solution ColorCheck Is the solution discolored (e.g., pink, brown, yellow)? Start->ColorCheck Oxidation Phenol Oxidation. Action: Degas solvent (Argon), add antioxidants (e.g., BHT). ColorCheck->Oxidation Yes HPLC Check LC-MS Data: Is there a new peak with [M-28] mass? ColorCheck->HPLC No Hydrolysis Ester Hydrolysis. Action: Adjust buffer to pH 5-6, avoid basic conditions. HPLC->Hydrolysis Yes MassBalance Check Mass Balance: Did total peak area decrease? HPLC->MassBalance No Precipitation Micro-precipitation. Action: Pre-warm buffer, increase co-solvent %. MassBalance->Precipitation Yes

Figure 2: Step-by-step troubleshooting workflow for resolving stability issues in solution.

Self-Validating Protocol: Stability-Indicating HPLC Assay

To definitively prove whether your compound is degrading or simply precipitating, you must run a mass-balance validated assay.

Step 1: Sample Preparation (The "Forced Degradation" Control)

  • Prepare three 1 mg/mL solutions of the compound in 50% Acetonitrile / 50% Water.

  • Vial A (Control): Adjust to pH 6.0. Store at 4°C.

  • Vial B (Base Stress): Adjust to pH 10.0 using 0.1 M NaOH. Store at 37°C for 4 hours.

  • Vial C (Oxidative Stress): Add 0.3% H2​O2​ . Store at 37°C for 4 hours.

Step 2: Chromatographic Separation

  • Column: C18 (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains the phenol in a protonated state for sharp peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 280 nm (captures the aromatic ring absorption).

Step 3: Self-Validation (Mass Balance Check)

  • Integrate the total area under the curve (AUC) for all peaks in Vial A.

  • Integrate the total AUC for all peaks in Vials B and C.

  • Causality Check: If the parent peak area in Vial B decreases by 40%, the new degradant peak (the hydrolyzed acid) must account for roughly that same 40% of the total area. If the total AUC in Vial B is significantly lower than Vial A, your degradant is either precipitating out of solution or not absorbing UV light (unlikely for this aromatic system), indicating a flaw in sample recovery rather than purely chemical degradation.

References

  • Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Biochemical and Biophysical Research Communications. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kung, K.-H., & McBride, M. B. (1988). Oxidation of Phenol in Acidic Aqueous Suspensions of Manganese Oxides. Clays and Clay Minerals, Cambridge Core. Available at:[Link]

  • SureChEMBL Database. (n.d.). Compound Details: ethyl 4-bromo-3-hydroxy-5-methylbenzoate (SCHEMBL1425675). Available at:[Link]

how to remove unreacted starting material from Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the purification of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (CAS: 382150-26-7).

Because this compound can be synthesized via two distinct primary pathways, the chemical nature of your "unreacted starting material" will dictate your purification strategy. We have divided this guide into two route-specific troubleshooting sections.

Part 1: Quantitative Data & Physicochemical Properties

Understanding the physicochemical differences between your starting materials and your target product is the foundation of any successful purification.

Property4-bromo-3-hydroxy-5-methylbenzoic acidEthyl 3-hydroxy-5-methylbenzoateEthyl 4-bromo-3-hydroxy-5-methylbenzoate
Role in Synthesis Starting Material (Route A: Esterification)Starting Material (Route B: Bromination)Target Product
Molecular Weight 231.04 g/mol 180.20 g/mol 259.10 g/mol [1]
LogP ~2.1~2.22.64[1]
Estimated pKa ~4.0 (Carboxylic Acid)~10.0 (Phenol)~8.5 – 9.3 (Bromophenol)[2],[3]
Purification Strategy Liquid-Liquid ExtractionFlash ChromatographyN/A

Part 2: Troubleshooting Route A (Esterification)

Q: I synthesized the product via the esterification of 4-bromo-3-hydroxy-5-methylbenzoic acid[4], but my NMR shows unreacted starting material. How do I remove it?

The Causality & Mechanism: Your starting material is a carboxylic acid, while your product is a neutral ester. The pKa of the carboxylic acid is approximately 4.0. The product also contains a hydroxyl group, but because it is a phenol with an adjacent electron-withdrawing bromine atom, its pKa is lowered to roughly 8.5–9.3[2],[3].

You can exploit this massive pKa gap using a weak base like sodium bicarbonate (NaHCO₃, aqueous pH ~8.3). NaHCO₃ is strong enough to deprotonate the carboxylic acid into a water-soluble sodium carboxylate salt, but it is too weak to deprotonate the bromophenol[5]. This guarantees that the product remains in the organic phase while the starting material is pulled into the aqueous phase.

Step-by-Step Protocol:

  • Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer with an equal volume of 5% aqueous NaHCO₃.

  • Vigorously shake the separatory funnel, venting frequently to release CO₂ gas (a byproduct of the acid-base neutralization).

  • Allow the layers to separate and collect the organic phase.

  • Repeat the NaHCO₃ wash two more times to ensure complete removal of the starting material.

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: To verify that the extraction worked, take the discarded aqueous bicarbonate layer and slowly acidify it with 1M HCl to pH 2. The immediate formation of a white precipitate confirms that the unreacted 4-bromo-3-hydroxy-5-methylbenzoic acid was successfully extracted and recovered[5].

RouteA_Workflow RM Crude Reaction Mixture (Ester Product + Acid SM) Wash Add 5% NaHCO3 (aq) & Extract with EtOAc RM->Wash Org Organic Phase (Contains Ester Product) Wash->Org Top Layer Aq Aqueous Phase (Contains Acid SM) Wash->Aq Bottom Layer Dry Dry over Na2SO4 & Evaporate Org->Dry Prod Pure Ethyl 4-bromo-3-hydroxy -5-methylbenzoate Dry->Prod

Workflow for removing carboxylic acid starting material via selective biphasic deprotonation.

Part 3: Troubleshooting Route B (Bromination)

Q: I synthesized the product via the electrophilic aromatic bromination of Ethyl 3-hydroxy-5-methylbenzoate[6]. Acid/base extraction isn't working to remove the unreacted starting material. What should I do?

The Causality & Mechanism: In this route, both your starting material and your product are phenolic esters. Because they share the same functional groups, simple acid-base extraction will not separate them effectively.

However, the addition of the massive, polarizable bromine atom at the para position (relative to the ester) increases the molecule's lipophilicity, raising the LogP to 2.64[1]. More importantly, this bulky bromine atom sterically shields the adjacent phenolic hydroxyl group, reducing its ability to form strong hydrogen bonds with the silanol groups on a silica gel stationary phase[7],[5]. Consequently, the brominated product will exhibit a higher retention factor (Rf) and elute faster than the unbrominated starting material during normal-phase chromatography.

Step-by-Step Protocol:

  • Perform Thin Layer Chromatography (TLC) using a solvent system of 8:2 Hexanes:Ethyl Acetate. You should observe the product spot eluting higher (Rf ~0.55) than the starting material (Rf ~0.35).

  • Dry-load your crude mixture onto a small amount of silica gel.

  • Pack a flash chromatography column with silica gel using Hexanes.

  • Load the dry mixture and elute using a gradient from 100% Hexanes to 8:2 Hexanes:Ethyl Acetate.

  • Collect fractions and monitor via TLC.

Self-Validating System: Perform 2D TLC or co-spotting on the collected fractions. If the product spot remains singular, matches the higher Rf reference spot, and shows no tailing into the lower Rf zone, the chromatographic separation is validated[7]. Pool these fractions and evaporate to yield the pure product.

RouteB_Workflow Crude Crude Reaction Mixture (Brominated Prod + Phenol SM) TLC TLC Analysis (Determine Rf values) Crude->TLC Flash Flash Column Chromatography (Hexanes/EtOAc) TLC->Flash ΔRf ≥ 0.2 Fractions Collect Fractions (Product elutes first) Flash->Fractions Recryst Recrystallization (Hexane/DCM) Fractions->Recryst Mixed Fractions Pure Pure Ethyl 4-bromo-3-hydroxy -5-methylbenzoate Fractions->Pure High Purity Recryst->Pure

Workflow for separating phenolic starting material using normal-phase flash chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: Why did my product hydrolyze during the bicarbonate wash in Route A? A: Ethyl esters are generally stable to weak bases like NaHCO₃ at room temperature. If ester hydrolysis occurred, you likely used a strong base (e.g., NaOH or KOH) to attempt the extraction, or the extraction was performed at elevated temperatures. Stick strictly to 5% NaHCO₃ and perform the extraction at ambient temperature[5].

Q: I am seeing multiple brominated spots on my TLC for Route B. What happened? A: The phenol ring is highly activated toward electrophilic aromatic substitution. This can lead to over-bromination (e.g., dibromination) if the stoichiometric ratio of the brominating agent is not strictly controlled[6]. Ensure you are using exactly 1.0 equivalent of your brominating agent (such as NBS or Br₂) and maintain low reaction temperatures to favor mono-bromination.

Sources

Technical Support Center: Troubleshooting the Synthesis & Workup of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis and purification of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate . This guide is engineered for drug development professionals and synthetic chemists who are encountering regioselectivity issues, stubborn emulsions, or yield-limiting degradation during the bromination of ethyl 3-hydroxy-5-methylbenzoate.

By understanding the underlying physical organic chemistry and phase-transfer dynamics, we can transform a problematic workup into a high-yielding, self-validating protocol.

Mechanistic Overview & Pathway Visualization

The synthesis relies on the electrophilic aromatic substitution of ethyl 3-hydroxy-5-methylbenzoate. The hydroxyl (-OH) and methyl (-CH₃) groups synergistically direct the incoming electrophile. While the C4 position is sterically hindered, it is the most thermodynamically stable site for bromination due to the combined electron-donating effects of the adjacent substituents.

Pathway SM Ethyl 3-hydroxy-5-methylbenzoate (Starting Material) Reagents NBS (1.05 eq) CH2Cl2, 0 °C SM->Reagents Electrophilic Addition PiComplex Bromonium Pi-Complex (Activated by -OH & -CH3) Reagents->PiComplex Regio4 C4-Attack (Desired) Sterically Hindered, Electronically Favored PiComplex->Regio4 Thermodynamic Control Regio26 C2/C6-Attack (Undesired) Kinetic Byproducts PiComplex->Regio26 Excess NBS or High Temp Product Ethyl 4-bromo-3-hydroxy- 5-methylbenzoate Regio4->Product Byproduct Succinimide Byproduct (Requires Aqueous Workup) Regio4->Byproduct Cleavage

Mechanistic pathway for the regioselective bromination of ethyl 3-hydroxy-5-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant amounts of the 2-bromo and 6-bromo regioisomers. How can I improve C4-selectivity?

The Causality: The -OH group at C3 strongly activates the ortho (C2, C4) and para (C6) positions. High temperatures or highly polar protic solvents (like methanol or water) facilitate the rapid ionization of the brominating agent, creating a highly reactive "naked" Br⁺ equivalent. This leads to unselective kinetic attack at the less sterically hindered C2 and C6 positions . The Solution: Switch to a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) and maintain cryogenic temperatures (0 °C). Using N-Bromosuccinimide (NBS) instead of Br₂ allows for a controlled, slow release of electrophilic bromine, which provides the system enough activation energy to favor the thermodynamically stable C4-product without over-brominating .

Q2: During the aqueous workup to remove succinimide, I encounter a stubborn emulsion. How do I break it?

The Causality: Emulsions in this specific reaction are caused by the amphiphilic nature of the partially deprotonated phenolic product mixed with unreacted succinimide at near-neutral pH. The phenoxide ion acts as a surfactant, trapping water and organic solvent in a stable micellar suspension. The Solution: Do not use plain deionized water. Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃), followed by washing with a slightly acidic brine solution (e.g., 5% HCl in saturated NaCl). The acidity ensures the phenol remains fully protonated (lipophilic), while the high ionic strength of the brine maximizes the density differential between the phases, instantly breaking the emulsion.

Q3: My ethyl ester is hydrolyzing to 4-bromo-3-hydroxy-5-methylbenzoic acid during the basic workup. How can I prevent this?

The Causality: The ethyl ester functionality is susceptible to nucleophilic acyl substitution (saponification) if exposed to strong bases (like NaOH) or prolonged contact with weak bases at room temperature during the neutralization of residual HBr. The Solution: Use a cold, dilute solution of sodium bicarbonate (NaHCO₃, 5% w/v) for a maximum of 3 minutes per wash. The low temperature and weak basicity are sufficient to neutralize acids but kinetically too slow to hydrolyze the ester.

Q4: I have residual succinimide in my final isolated product (visible by NMR at ~2.7 ppm). How do I completely remove it?

The Causality: Succinimide is highly water-soluble but retains appreciable solubility in moderately polar organic solvents like CH₂Cl₂. If the organic layer is simply washed with water, a partition equilibrium is established, allowing trace succinimide to carry over . The Solution: Exploit the temperature-dependent solubility of succinimide. Before any aqueous extraction, concentrate the crude CH₂Cl₂ mixture to 25% of its volume and cool it to -10 °C. The succinimide will crash out as a white precipitate and can be removed via simple filtration.

Quantitative Data: Workup Optimization

The following table summarizes the impact of various aqueous wash solutions on the phase-separation dynamics and final yield of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Aqueous Wash SequenceEmulsion RiskEster Hydrolysis RiskSuccinimide RemovalTypical Isolated Yield
Deionized Water (rt)High LowModerate65%
Sat. Na₂CO₃ (rt)LowHigh Excellent50% (Degradation)
5% HCl in BrineVery Low LowPoor78%
Cold 5% NaHCO₃ + Acidic Brine Low Low Excellent 88%

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis and workup at every stage.

Step 1: Reaction Setup & Initiation

  • In an oven-dried 250 mL round-bottom flask under N₂ atmosphere, dissolve ethyl 3-hydroxy-5-methylbenzoate (10.0 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Cool the mixture to 0 °C using an ice-water bath. Validation Check: Ensure internal temperature is strictly ≤ 2 °C before proceeding.

  • Add recrystallized N-Bromosuccinimide (10.5 mmol, 1.05 eq) portion-wise over 20 minutes. Wrap the flask in aluminum foil to suppress ambient light-induced radical side reactions.

Step 2: In-Process Monitoring 4. Stir the reaction for 2 hours at 0 °C. 5. Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexanes/EtOAc 4:1).

  • Causality Note: The desired C4-bromo product will elute with a noticeably higher Rf value than the starting material. The bulky bromine atom at the ortho position forces an intramolecular hydrogen bond with the -OH group, significantly reducing the molecule's ability to hydrogen-bond with the stationary silica phase.

Step 3: Pre-Extraction Purification 6. Once complete, concentrate the CH₂Cl₂ to approximately 15 mL under reduced pressure (bath temp ≤ 20 °C). 7. Cool the concentrated mixture to -10 °C for 30 minutes. 8. Filter the resulting white suspension (succinimide) through a sintered glass funnel. Wash the filter cake with cold CH₂Cl₂ (10 mL).

Step 4: Optimized Aqueous Workup 9. Transfer the combined filtrate to a separatory funnel. 10. Wash with 20 mL of 10% aq. Na₂S₂O₃ to quench any residual electrophilic bromine. 11. Wash with 20 mL of cold 5% aq. NaHCO₃ to neutralize trace HBr. Vent frequently. 12. Wash with 20 mL of acidic brine (saturated NaCl containing 2% HCl). Validation Check: The layers should separate sharply within 30 seconds with no interfacial emulsion. 13. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product. Purify via flash chromatography if necessary.

References

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal. Available at:[Link]

  • ResearchGate Community. "How to do workup after doing bromination with NBS?" ResearchGate. Available at:[Link]

Technical Support Center: Synthesis & Catalysis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific catalytic challenges encountered during the synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (Molecular Weight: 259.10 g/mol )[1][2].

Synthesizing this heavily decorated aromatic building block requires a delicate balance of regioselective electrophilic aromatic substitution and mild esterification. Traditional harsh reagents often lead to oxidative degradation or poor selectivity. This guide provides field-proven, self-validating protocols using alternative, high-efficiency catalysts.

Section 1: Troubleshooting Regioselective Bromination (The 4-Position Challenge)

Context: The bromination of the phenol ring at the 4-position is electronically favored (it is ortho to both the hydroxyl at C3 and the methyl at C5) but sterically restricted.

Q1: I am getting a complex mixture of polybrominated and regioisomeric byproducts when using standard Br₂ or NBS/FeBr₃. Why is this happening? A: The hydroxyl group is a powerful activating group that strongly directs electrophilic attack to all available ortho and para positions (C2, C4, and C6)[3]. Traditional Lewis acids like FeBr₃ generate a highly reactive, "naked" bromonium ion (Br⁺) that lacks the steric bulk necessary to discriminate between these activated sites. Consequently, the highly reactive Br⁺ attacks the less sterically hindered C2 and C6 positions, leading to over-bromination and poor yields of the desired 4-bromo isomer.

Q2: What alternative catalysts can I use to achieve >95% regioselectivity for the 4-position? A: To solve this, you must transition from harsh Lewis acids to Organocatalysis or Mild Salt Catalysis to modulate the reactivity of N-Bromosuccinimide (NBS):

  • Mandelic Acid (Organocatalyst): Mandelic acid acts as a Lewis base additive. It interacts with NBS via hydrogen bonding, increasing the electropositive character of the bromine atom prior to electrophilic transfer[4][5]. This creates a bulky, highly ordered transition state that sterically forces the bromine into the doubly-activated but hindered 4-position, preventing attack at C2 or C6.

  • Ammonium Acetate (NH₄OAc): Using a catalytic amount of NH₄OAc with NBS at room temperature is a highly efficient, green alternative. The acetate ion facilitates a mild polarization of the N-Br bond, allowing for rapid, regioselective nuclear monobromination without over-activating the ring[6][7].

Bromination_Mechanism Substrate Ethyl 3-hydroxy- 5-methylbenzoate Arenium Arenium Ion Intermediate Substrate->Arenium Electrophilic Attack NBS N-Bromosuccinimide (NBS) ActiveComplex NBS-Mandelic Acid Active Complex NBS->ActiveComplex Activation Catalyst Mandelic Acid (Organocatalyst) Catalyst->ActiveComplex Lewis Base Interaction ActiveComplex->Arenium Br+ Transfer Product Ethyl 4-bromo-3-hydroxy- 5-methylbenzoate Arenium->Product Deprotonation & Rearomatization

Figure 1: Organocatalytic activation of NBS by Mandelic Acid for regioselective bromination.

Section 2: Troubleshooting Mild Esterification

Context: If your synthetic route involves esterifying 4-bromo-3-hydroxy-5-methylbenzoic acid to form the ethyl ester, the choice of acid catalyst is critical.

Q3: Traditional Fischer esterification using refluxing H₂SO₄ is causing my reaction mixture to turn black, and I am losing yield. What is a greener, milder alternative? A: Liquid mineral acids like H₂SO₄ are strong oxidizing agents. When exposed to heat and an electron-rich bromophenol, they induce oxidative degradation and ether cleavage, resulting in the dark, tarry byproducts you are observing.

Alternative Catalyst: Switch to Amberlyst-15 , a macroreticular sulfonic acid ion-exchange resin[7].

  • Causality: The sulfonic acid groups are immobilized within the porous styrene-divinylbenzene matrix. This provides the necessary protonation of the carboxylic acid to drive the esterification forward, but completely eliminates the harsh, homogenous oxidizing environment of liquid mineral acids. Furthermore, it simplifies the workup to a mere filtration step, preventing product loss during aqueous extraction.

Esterification_Workflow Start 4-bromo-3-hydroxy- 5-methylbenzoic acid Reaction Reflux (78°C) for 4-6 hours Start->Reaction Reagents Absolute Ethanol + Amberlyst-15 Catalyst Reagents->Reaction Filtration Hot Filtration (Remove Catalyst) Reaction->Filtration Conversion >98% Concentration Vacuum Concentration & Crystallization Filtration->Concentration Filtrate Final Ethyl 4-bromo-3-hydroxy- 5-methylbenzoate Concentration->Final Pure Product

Figure 2: Heterogeneous catalytic esterification workflow using Amberlyst-15 solid acid.

Section 3: Validated Experimental Protocols

Protocol A: Regioselective Bromination via Organocatalysis

Self-Validating System: This protocol utilizes visual phase changes and TLC tracking to ensure the reaction is proceeding without over-bromination.

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of Ethyl 3-hydroxy-5-methylbenzoate in 25 mL of acetonitrile (MeCN)[8][9].

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of Mandelic Acid. Stir for 5 minutes at room temperature.

  • Halogen Transfer: Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions over 15 minutes.

    • Validation Checkpoint: The reaction mixture will initially form a heterogeneous suspension. As the active NBS-Mandelic acid complex forms and reacts, the solution will transition to a clear, pale-yellow liquid.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation Checkpoint: The disappearance of the starting material and the emergence of a single new UV-active spot confirms >95% regioselectivity. If multiple lower-Rf spots appear, the temperature is too high.

  • Workup: Quench with 20 mL of distilled water. Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Green Esterification via Solid-Supported Acid

Self-Validating System: Catalyst integrity and mass spectrometry are used to confirm success without product degradation.

  • Preparation: Suspend 10.0 mmol of 4-bromo-3-hydroxy-5-methylbenzoic acid in 40 mL of absolute ethanol.

  • Catalyst Addition: Add 1.5 g of dry Amberlyst-15 resin beads.

  • Reaction: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 4-6 hours.

    • Validation Checkpoint: The reaction liquid should remain clear or pale yellow, unlike the dark brown/black color seen with H₂SO₄. The Amberlyst-15 beads must remain physically intact.

  • Monitoring: Analyze an aliquot via UPLC-MS. The reaction is complete when >99% of the signal corresponds to the ethyl ester mass (m/z 259.10)[1].

  • Workup: Perform a hot filtration to remove the Amberlyst-15 beads. Concentrate the filtrate in vacuo to induce crystallization of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Section 4: Quantitative Data Summary

The following table summarizes the performance metrics of traditional versus alternative catalytic systems for the synthesis of the target molecule.

Catalyst SystemReaction StepYield (%)Regioselectivity (4-position)Reaction TimeE-Factor (Waste)
Br₂ / FeBr₃ (Traditional)Bromination45-55%Poor (Mixture of C2, C4, C6)12 hHigh
NBS / Mandelic Acid Bromination88-92%>98% (Highly selective)2.0 hLow
NBS / NH₄OAc Bromination85-90%>95% (Highly selective)1.5 hLow
H₂SO₄ (Traditional)Esterification60-70%N/A (Oxidative degradation)18 hHigh
Amberlyst-15 Esterification94-96%N/A (Clean conversion)4.0 hVery Low

References

  • Compound Details: Ethyl 4-bromo-3-hydroxy-5-methylbenzoate. SureChEMBL. Available at:[Link]

  • 4-Bromo-3-hydroxy-5-methyl-benzoic acid ethyl ester. PubChem, National Institutes of Health. Available at:[Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal (Ref: J. Org. Chem., 2022, 87, 8492-8502). Available at:[Link]

  • A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. Journal of Molecular Catalysis A: Chemical (via ResearchGate). Available at: [Link]

  • Regioselective and high-yielding bromination of phenols and anilins using N-bromosaccharin and amberlyst-15. ResearchGate. Available at:[Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile. Canadian Science Publishing. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structure Elucidation of Aromatic Halogenated Esters: A Case Study Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of years of research. For small organic molecules, particularly those serving as intermediates or active pharmaceutical ingredients (APIs), a suite of analytical techniques is often employed. However, for obtaining indisputable proof of atomic arrangement, bond lengths, and stereochemistry, Single-Crystal X-ray Crystallography remains the gold standard.[1]

This guide provides an in-depth comparison of analytical methodologies for the structural validation of substituted aromatic compounds, focusing on the specific case of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate. Due to the absence of a published crystal structure for this exact ethyl ester, we will leverage the comprehensive crystallographic data available for its close analogue, Methyl 4-bromo-3-hydroxybenzoate , as a primary case study.[2][3] This substitution allows for a robust exploration of the crystallographic workflow and data interpretation, as the core aromatic structure and validation principles are identical. We will dissect the experimental causality behind the crystallographic process and objectively compare its output with data from other essential techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution map of the atomic positions within a crystalline solid.[4] The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice. By analyzing the pattern and intensity of the diffracted beams, a three-dimensional electron density map can be computationally generated, from which the atomic structure is ultimately resolved.[1] This method is uniquely powerful because it directly visualizes the molecule, providing precise measurements of bond lengths, bond angles, and torsional angles, which are inferred more indirectly by other spectroscopic methods.

Experimental Workflow: From Powder to Published Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands precision at every stage. The causality is clear: the quality of the final structure is entirely dependent on the quality of the single crystal grown.

X_ray_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Precursor (e.g., 3-bromo-4-hydroxy-5-methylbenzoic acid) Esterification Esterification to form Ethyl/Methyl Ester Synthesis->Esterification Purification Chromatographic Purification (HPLC/Column) Esterification->Purification Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares Fitting) Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: Experimental workflow for X-ray crystallographic structure determination.

Experimental Protocol: Synthesis and Crystallization

The synthesis of the target compound or its analogues is the critical first step. A common route involves the esterification of the corresponding carboxylic acid.

  • Synthesis of Precursor (3-bromo-4-hydroxybenzoic acid): This can be achieved by the bromination of p-hydroxybenzoic acid. Controlling the reaction conditions is crucial to avoid the formation of dibrominated by-products.[5]

  • Esterification: The resulting carboxylic acid is dissolved in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester) with a catalytic amount of strong acid, such as sulfuric acid. The mixture is heated under reflux and monitored by Thin Layer Chromatography (TLC).[6]

  • Purification: After the reaction, the crude product is worked up and purified, typically by column chromatography or recrystallization, to achieve high purity (>98%), which is essential for successful crystallization.

  • Crystallization: High-purity material is dissolved in a suitable solvent or solvent system (e.g., methanol, ethanol, or ethyl acetate/hexane). Single crystals suitable for X-ray diffraction are grown using techniques like slow evaporation, where the solvent is allowed to evaporate over several days to weeks, leading to the gradual formation of well-ordered crystals.[3]

Data Analysis and Interpretation: A Case Study

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The resulting diffraction data is processed to solve and refine the structure. For our analogue, Methyl 4-bromo-3-hydroxybenzoate , the key crystallographic data are summarized below.[2][3]

ParameterValue (for Methyl 4-bromo-3-hydroxybenzoate)[2][3]Description
Chemical FormulaC₈H₇BrO₃Confirms the elemental composition of the molecule in the crystal.
Molecular Weight231.05 g/mol The calculated molecular weight from the formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.812, 6.317, 12.490The dimensions of the unit cell along the a, b, and c axes.
β (°)100.164The angle of the unit cell for a monoclinic system.
Volume (ų)839.7The volume of a single unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)0.058A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR-factor (wR2)0.172A weighted R-factor based on all reflections.

The low R-factor (R1 = 5.8%) indicates a good fit between the experimental data and the solved structure, providing high confidence in the atomic positions and overall molecular conformation.[3] The data reveals that the methoxycarbonyl group is slightly twisted relative to the benzene ring and that molecules in the crystal are linked by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups.[2][3] This level of detail is unattainable with most other techniques.

Part 2: Comparison with Orthogonal Analytical Techniques

While X-ray crystallography is definitive for solid-state structures, a comprehensive validation package in a regulatory or research environment relies on multiple, complementary (orthogonal) techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Expertise & Causality: 1D NMR (¹H and ¹³C) confirms the presence of expected functional groups and provides a count of unique protons and carbons. 2D NMR experiments, such as COSY and HMBC, are chosen to establish through-bond connectivity, effectively building a 2D map of the molecule. This confirms the substitution pattern on the aromatic ring, which can be ambiguous with MS alone. For example, NMR can distinguish between Ethyl 4-bromo-3-hydroxy-5-methylbenzoate and its isomers.[8]

Mass Spectrometry (MS)

MS is a cornerstone technique for determining the molecular weight and elemental formula of a compound.[9] High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict a unique elemental formula.

  • Expertise & Causality: The choice of ionization technique (e.g., Electrospray Ionization, ESI) is based on the analyte's properties. For our target molecule, ESI would be effective. The primary purpose of MS in this context is to rapidly confirm that the synthesized material has the correct molecular weight, providing an initial, crucial check before more time-consuming analyses are performed.[9]

Comparative Analysis Summary
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry.[4]Atomic connectivity, chemical environment, solution-state conformation.[10]Molecular weight, elemental composition (HRMS).[9]
Sample State Single CrystalSolutionSolid, liquid, or solution (requires very small amounts)
Resolution Atomic (<1 Å)[4]Provides structural information, but bond lengths/angles are inferred.Provides mass, not spatial resolution.
Key Advantage Unambiguous 3D structure proof.[11]Excellent for isomeric differentiation and analysis in a native-like state.[12]High sensitivity and speed; confirms molecular formula.[9]
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.[12]Can be complex to interpret fully; provides an average structure in solution.[13]Provides no information on connectivity or 3D structure.

Part 3: An Integrated Strategy for Unimpeachable Validation

The most trustworthy structural validation does not rely on a single technique but integrates the strengths of several. Each method acts as a self-validating check on the others, ensuring the final structural assignment is beyond reproach.

Validation_Logic cluster_validation Integrated Structure Validation MS Mass Spectrometry (MS) Final_Structure Definitive Structure of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate MS->Final_Structure Confirms Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Final_Structure Confirms Connectivity & Isomeric Structure XRAY X-ray Crystallography XRAY->Final_Structure Confirms Absolute 3D Arrangement & Conformation

Caption: Logical flow for integrated small molecule structure validation.

This integrated approach ensures a holistic understanding. MS first confirms the correct mass is present. NMR then confirms the correct isomer has been synthesized by establishing the connectivity of the atoms. Finally, X-ray crystallography provides the ultimate proof, revealing the precise three-dimensional structure in the solid state, including subtle conformational details that are averaged out in solution. This multi-faceted validation is the hallmark of rigorous scientific and industrial research.

References

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019). SciSpace. [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. (n.d.). PMC. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged. [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018). ResearchGate. [Link]

  • Microscale Methodology for Structure Elucidation of Natural Products. (n.d.). PMC. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.net. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Methyl 4-bromo-3-hydroxybenzoate. (n.d.). PMC. [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. (2011). Sci China Life Sci. [Link]

  • (PDF) Methyl 4-bromo-3-hydroxybenzoate. (2011). ResearchGate. [Link]

  • The preparation method of the bromo-4-HBA methyl esters of a kind of 3-. (n.d.).

Sources

A Comparative Analysis of Brominated vs. Chlorinated Hydroxybenzoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and antimicrobial research, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Among these, hydroxybenzoates and their halogenated derivatives represent a class of compounds with significant, yet nuanced, biological activities. The choice of halogen—typically bromine versus chlorine—is a critical decision point that can profoundly influence a molecule's physicochemical properties, biological efficacy, and mechanism of action.

This guide provides an in-depth comparative analysis of brominated and chlorinated hydroxybenzoates. Moving beyond a simple list of properties, we will explore the causal relationships between halogen choice and performance, supported by experimental data and validated protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and application of halogenated aromatic compounds.

The Physicochemical Divide: How Bromine and Chlorine Shape Molecular Properties

The substitution of a hydrogen atom on a hydroxybenzoate ring with a halogen fundamentally alters the molecule's electronic and steric characteristics. The differences between bromine and chlorine, though they reside in the same group on the periodic table, are significant and have predictable consequences.

  • Electronegativity and Acidity (pKa): Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This superior electron-withdrawing inductive effect typically leads to a greater stabilization of the conjugate base, resulting in a lower pKa for chlorinated hydroxybenzoates compared to their brominated counterparts. This increased acidity can influence solubility in aqueous media and the nature of interactions with biological targets.

  • Atomic Radius and Lipophilicity (LogP): Bromine has a larger atomic radius than chlorine (114 pm vs. 100 pm). This increased size and the greater polarizability of bromine's electron cloud contribute to stronger van der Waals interactions and an increase in lipophilicity (higher LogP). As a general rule, brominated analogs are more lipophilic than their chlorinated counterparts. This property is a critical determinant of a compound's ability to cross cellular membranes, a key step in reaching intracellular targets.[1]

  • Leaving Group Tendency: In the context of potential toxicological mechanisms or specific reaction pathways, the C-Br bond is generally weaker and bromine is a better leaving group than chlorine.[2] This can influence metabolic pathways and the potential for covalent modification of biological macromolecules.

Table 1: Comparative Physicochemical Properties of Dihalogenated 4-Hydroxybenzoic Acids

Property3,5-Dichloro-4-hydroxybenzoic acid3,5-Dibromo-4-hydroxybenzoic acidRationale for Difference
Molecular Weight207.01 g/mol 295.91 g/mol Bromine has a higher atomic mass than chlorine.
pKa~2.7-2.9 (estimated)~2.8-3.0 (estimated)Higher electronegativity of Cl slightly increases acidity.
LogP (calculated)~3.0-3.2~3.5-3.7Larger size and polarizability of Br increase lipophilicity.
Water SolubilitySlightly Soluble[3]Slightly Soluble[4]High lipophilicity for both limits aqueous solubility.

Note: Exact experimental values can vary based on conditions. The values presented are estimates based on established chemical principles and available data for related structures.

Biological Activity: A Tale of Two Halogens

The choice between bromination and chlorination directly impacts biological performance, particularly in antimicrobial and cytotoxic applications. The structure-activity relationship (SAR) is often a trade-off between membrane permeability, target engagement, and intrinsic reactivity.[5]

Antimicrobial & Antifungal Efficacy

Halogenation of hydroxybenzoates and related phenolic compounds is a well-established strategy for enhancing antimicrobial activity.[6][7] The mechanism is often attributed to the disruption of microbial membranes, inhibition of essential enzymes, or interference with energy production.

While both halogens can confer potent activity, the specific context of the target organism and the molecular scaffold is crucial. For instance, in a study on N-phenyl-2-hydroxy-benzamide derivatives, the presence of bromine instead of chlorine on the benzanilide ring was found to decrease the antimicrobial effect against certain Gram-positive bacteria.[8] Conversely, numerous studies have highlighted the potent activity of brominated natural products against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] Tribrominated compounds, in particular, have shown exceptional activity, with MIC values as low as 0.5 µM.[10] This suggests that for some scaffolds, the increased lipophilicity and specific interactions afforded by bromine are highly advantageous.

Chlorinated compounds also exhibit a broad spectrum of activity. A series of sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold showed potent activity against MRSA, with MIC values in the low micromolar range.[11] Similarly, new chlorinated meroterpenoids have demonstrated significant antifungal activity against pathogenic yeasts like Cryptococcus gattii, in some cases exceeding the potency of the standard drug fluconazole.[12]

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) Data

Compound ClassOrganismBrominated Derivative MICChlorinated Derivative MICReference
SalicylanilidesGram-positive bacteria2.5–5.0 mg/mL10x lower than bromo-analog[8]
SpiromastixonesMRSA0.5–2.0 µM(Potent activity also noted)[10]
SulfonamidesMRSANot reported15.6–31.2 µmol/L[11]
MeroterpenoidsCryptococcus gattiiNot reported2–8 µg/mL[12]

This table provides illustrative data from different studies and scaffolds to highlight general trends and is not a direct head-to-head comparison of identical molecular backbones.

Cytotoxicity

The properties that make halogenated hydroxybenzoates effective antimicrobials can also lead to cytotoxicity in mammalian cells. This is a critical consideration in drug development, where a therapeutic window between antimicrobial efficacy and host toxicity must be established.

Studies on halobenzenes and chlorophenols have shown that toxicity often correlates strongly with hydrophobicity (logP).[1][13] Given that brominated compounds are typically more lipophilic, they may exhibit greater cytotoxicity. The mechanism often involves interaction with and disruption of mitochondrial function, leading to apoptosis.[13] For example, a comparative study on bromophenols found that their acute toxicity increased with the number of substituted bromine atoms.[2] The study also noted that the acute toxicities between certain chlorophenols and bromophenols were comparable.[2]

This underscores the importance of empirical testing for any new series of compounds, as small structural changes can lead to significant differences in toxicological profiles.

Experimental Design: Validated Protocols for Comparative Assessment

To ensure scientific integrity, any comparative study must be grounded in robust, reproducible experimental protocols. Here, we detail two essential assays for evaluating the biological activity of brominated and chlorinated hydroxybenzoates: the Broth Microdilution MIC Assay for antimicrobial efficacy and the MTT Assay for cytotoxicity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the antimicrobial susceptibility of a bacterial strain.[14][15] It quantifies the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Workflow Diagram

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_read Day 3: Results b_streak Streak bacteria on agar b_incubate Incubate overnight at 37°C b_streak->b_incubate inoculum Prepare standardized inoculum (e.g., 0.5 McFarland) b_incubate->inoculum dilutions Prepare 2-fold serial dilutions of compounds in 96-well plate add_inoculum Add inoculum to all wells a_incubate Incubate plate at 37°C for 16-24 hours add_inoculum->a_incubate controls Include controls: - Growth (no compound) - Sterility (no bacteria) readout Read plate visually or with plate reader (OD600) mic_det Determine MIC: Lowest concentration with no visible growth readout->mic_det

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension in the appropriate test medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL) in the assay plate.[14]

  • Compound Dilution: Prepare a stock solution of each test compound (brominated and chlorinated analogs) in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing the growth medium.[16] The final volume in each well is typically 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This step halves the concentration of the compounds to the desired final test concentrations.

  • Controls (Self-Validation):

    • Growth Control: Wells containing medium and inoculum but no test compound. This well must show turbidity for the assay to be valid.

    • Sterility Control: Wells containing medium only (no inoculum, no compound). This well must remain clear.

    • Solvent Control: Wells containing medium, inoculum, and the highest concentration of the solvent used (e.g., DMSO) to ensure it has no inhibitory effect.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.[14]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[17]

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Principle: Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[21]

Workflow Diagram

MTT_Workflow seed Seed cells in 96-well plate (e.g., 10,000 cells/well) incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of test compounds incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24, 48, or 72h) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C (purple crystals form) add_mtt->incubate3 solubilize Remove medium, add solubilizing agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read absorbance at ~570 nm on a plate reader solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the MTT Cell Viability/Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HEK293) into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds (brominated and chlorinated analogs) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with medium containing the same concentration of vehicle (e.g., DMSO) as the test wells. This represents 100% viability.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[18][22]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well.[20] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[20]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[22]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The choice between a brominated and a chlorinated hydroxybenzoate is not arbitrary but a strategic decision based on fundamental chemical principles. Chlorination often provides a slight edge in acidity, while bromination typically enhances lipophilicity, which can be critical for membrane transport. These physicochemical differences cascade into distinct biological activity profiles, where the optimal halogen depends heavily on the specific molecular scaffold and the intended biological target.

While general trends can be predicted, this guide emphasizes the irreplaceability of empirical data. The provided protocols for MIC and MTT assays offer a validated framework for generating the robust, comparative data necessary for informed decision-making in drug development. Future research should focus on generating more direct, head-to-head comparisons of brominated and chlorinated analogs within the same molecular series to further refine our understanding of halogen-specific structure-activity relationships.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-protocol. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. [Link]

  • Xing, H., et al. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. PMC. [Link]

  • Spryn, M., et al. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. PMC. [Link]

  • AMR Insights. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Gadoiu, M., et al. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

  • Al-Sammarraie, M. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria v1. ResearchGate. [Link]

  • Doc Brown's Chemistry. Physical chemical properties benzoic acid aromatic acids.... [Link]

  • Zherikova, K.V., et al. Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate. [Link]

  • Hambardzumyan, E.N., et al. Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]

  • Krátký, M., et al. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • Bukowska, B., et al. Phenol and chlorinated phenols exhibit different apoptotic potential in human red blood cells (in vitro study). ResearchGate. [Link]

  • Zhang, Y., et al. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. [Link]

  • Villa, F.A., et al. Highly Brominated Antimicrobial Metabolites from a Marine Pseudoalteromonas sp. ResearchGate. [Link]

  • Henn, K.L., et al. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes. PubMed. [Link]

  • Li, Y., et al. New Chlorinated Meroterpenoids with Antifungal Activity from the Deep-Sea-Derived Fungus Acremonium sclerotigenum. ResearchGate. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Du, Y., et al. Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. MDPI. [Link]

Sources

Confirming the Identity of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's identity is a critical, non-negotiable step. For a compound such as Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, a substituted aromatic ester with potential applications as a synthetic intermediate, rigorous structural elucidation is paramount. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques for the identity confirmation of this target molecule. We will delve into the predicted fragmentation patterns based on established principles of mass spectrometry and provide a framework for a multi-faceted analytical approach to ensure scientific integrity.

The Central Role of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[1] This data allows for the determination of a compound's molecular weight and can offer significant insights into its structure through the analysis of fragmentation patterns. For Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, electron ionization (EI) mass spectrometry is a particularly suitable method due to the compound's expected volatility and thermal stability.

The Predicted Electron Ionization Mass Spectrum

Key Features of the Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): A crucial feature will be the presence of a pair of peaks for the molecular ion, separated by 2 m/z units, with a near 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

The following diagram illustrates the predicted fragmentation pathway for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate:

Predicted EI-MS Fragmentation of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate M [C10H11BrO3]+• m/z 258/260 (M+•) F1 [C8H8BrO2]+• m/z 230/232 M->F1 - C2H4 (ethylene) F2 [C9H10BrO2]+ m/z 243/245 M->F2 - CH3• F3 [C8H5BrO]+ m/z 200/202 F1->F3 - C2H3O• F4 [C7H4BrO]+ m/z 183/185 F3->F4 - CO F5 [C6H2Br]+ m/z 155/157 F4->F5 - CHO•

Caption: Predicted fragmentation pathway of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate in EI-MS.

Table 1: Predicted Major Fragments and Their Significance

m/z (Predicted) Proposed Fragment Ion Neutral Loss Significance
258/260[C₁₀H₁₁BrO₃]⁺-Molecular ion peak, confirming the molecular weight and presence of one bromine atom.
230/232[C₈H₈BrO₂]⁺C₂H₄ (ethylene)Loss of ethylene from the ethyl ester group via a McLafferty-type rearrangement.
215/217[C₇H₅BrO₂]⁺C₃H₆O (acetone)A less common rearrangement, but possible.
187/189[C₇H₄BrO]⁺CO, C₂H₅Loss of the ethoxy group and subsequent loss of carbon monoxide.
156/158[C₆H₃Br]⁺CO, C₂H₅OFurther fragmentation of the aromatic ring.

A Comparative Analysis: Mass Spectrometry vs. Other Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information, creating a more complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2] For Ethyl 4-bromo-3-hydroxy-5-methylbenzoate, both ¹H and ¹³C NMR would be invaluable.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The coupling patterns of the aromatic protons would confirm their substitution pattern on the benzene ring.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ would confirm the presence of the ester carbonyl group.

  • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region would correspond to the C-O bonds of the ester and the hydroxyl group.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively, would confirm the presence of the aromatic ring.

The following diagram illustrates a comprehensive workflow for the structural elucidation of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate:

Workflow for Structural Elucidation Start Synthesis of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate MS Mass Spectrometry (GC-MS) Start->MS NMR NMR Spectroscopy (1H, 13C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR Data_Analysis Data Analysis and Interpretation MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: A multi-technique workflow for the confirmation of molecular structure.

Table 2: Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Isomers can have similar mass spectra, limited stereochemical information.
NMR Spectroscopy Detailed carbon-hydrogen framework and connectivity.Unambiguous structure determination, provides stereochemical insights.Lower sensitivity than MS, requires larger sample amounts.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, good for identifying key bonds.Does not provide information on molecular connectivity or stereochemistry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for acquiring an EI mass spectrum of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate using a GC-MS system.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Dilute the stock solution to a final concentration of approximately 10-20 µg/mL.

2. GC-MS Instrument Parameters:

  • Injector:
  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1 (can be adjusted based on sample concentration)
  • Oven Program:
  • Initial Temperature: 70 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer:
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-400.

3. Data Acquisition and Analysis: a. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Ethyl 4-bromo-3-hydroxy-5-methylbenzoate. b. Analyze the mass spectrum to identify the molecular ion peaks and major fragment ions. c. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of similar compounds.

Conclusion

Confirming the identity of a synthesized compound like Ethyl 4-bromo-3-hydroxy-5-methylbenzoate requires a meticulous and multi-faceted analytical approach. While mass spectrometry provides crucial information regarding molecular weight and fragmentation, its power is magnified when used in conjunction with NMR and FTIR spectroscopy. By integrating the data from these complementary techniques, researchers can achieve an unambiguous structural elucidation, ensuring the integrity and validity of their scientific findings. This comprehensive approach not only confirms the identity of the target molecule but also provides a deeper understanding of its chemical properties.

References

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • National Institute of Standards and Technology. Ethyl o-methylbenzoate. NIST Chemistry WebBook, SRD 69. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. Ethyl 4-bromo-3-methylbenzoate. [Link]

  • PubChem. Ethyl 3-bromo-5-methylbenzoate. [Link]

  • PubChem. 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one. [Link]

  • GSU Sites. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ResearchGate. (2017, January). (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... [Link]

Sources

Alternative Synthetic Routes to Ethyl 4-bromo-3-hydroxy-5-methylbenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Validation, and Route Optimization

Introduction & Strategic Significance

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (CAS: 382150-26-7)[1] is a highly functionalized aromatic building block critical for the synthesis of advanced pharmaceutical intermediates. The orthogonal reactivity of its functional groups—a phenolic hydroxyl for etherification, an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura), and an ethyl ester for controlled amidation or reduction—makes it a versatile scaffold[2].

However, synthesizing this compound requires precise control over regioselectivity during the bromination step. This guide objectively compares two primary synthetic routes, providing the mechanistic rationale and experimental data necessary to select the optimal pathway based on scale, purity requirements, and operational capabilities.

Mechanistic Rationale: Regioselectivity of Bromination

The core challenge in synthesizing this molecule lies in the electrophilic aromatic substitution (EAS) of the 3-hydroxy-5-methylbenzoate core.

  • Electronic Effects: The phenolic hydroxyl (-OH) group is a strong ortho/para director, while the methyl (-CH3) group is a weaker ortho/para director.

  • Synergistic Activation: Position C4 is ortho to both the -OH and -CH3 groups, experiencing synergistic electron donation.

  • Steric vs. Electronic Control: Although C4 is sterically hindered compared to the C2 and C6 positions, the overwhelming electronic activation at C4 makes it the primary thermodynamic and kinetic site for electrophilic attack.

Regioselectivity Substrate 3-Hydroxy-5-methylbenzoate Core OH C3: -OH Group (Strong Activating) Substrate->OH CH3 C5: -CH3 Group (Weak Activating) Substrate->CH3 C4 C4 Position (Primary Bromination Site) OH->C4 Ortho Directing C2C6 C2 & C6 Positions (Secondary Sites) OH->C2C6 Ortho/Para Directing CH3->C4 Ortho Directing CH3->C2C6 Ortho/Para Directing Target 4-Bromo Derivative C4->Target Favored (Synergistic) C2C6->Target Disfavored (Steric)

Caption: Regioselectivity logic for electrophilic bromination at the C4 position.

Route 1: Direct Bromination of the Ester (The Streamlined Approach)

This one-step approach utilizes N-Bromosuccinimide (NBS) to directly brominate the pre-formed Ethyl 3-hydroxy-5-methylbenzoate.

Causality of Reagent Choice: NBS is selected over elemental bromine (Br₂) because it provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺). This controlled release is crucial for preventing over-bromination (e.g., dibromination at C2 and C4), which is a common failure mode when reacting highly activated phenols with aggressive halogens[3].

Experimental Protocol (Self-Validating System)
  • Setup: Dissolve Ethyl 3-hydroxy-5-methylbenzoate (1.0 eq) in anhydrous Acetonitrile (0.2 M) under an inert N₂ atmosphere. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Causality: Slow addition controls the exothermic EAS reaction, preventing thermal spikes that drive non-selective bromination.

  • Reaction & Validation: Stir at room temperature for 3 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is validated as complete when the starting material (Rf ~0.35) is fully consumed and replaced by a single, less polar product spot (Rf ~0.45).

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy residual NBS. Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the target ester[2].

Route 2: Acid Bromination Followed by Esterification (The High-Purity Approach)

This two-step approach first brominates 3-hydroxy-5-methylbenzoic acid to yield 4-bromo-3-hydroxy-5-methylbenzoic acid (CAS: 1779883-65-6)[4], followed by a Fischer-type esterification.

Causality of Route Choice: The intermediate carboxylic acid can be purified via simple precipitation, entirely bypassing the need for tedious column chromatography. This makes Route 2 highly favorable for scale-up manufacturing where chromatographic purification is a severe bottleneck.

Experimental Protocol (Self-Validating System)

Step 1: Bromination

  • Setup: Dissolve 3-hydroxy-5-methylbenzoic acid (1.0 eq) in glacial acetic acid (0.5 M). Cool to 10°C.

  • Reagent Addition: Add a solution of Br₂ (1.05 eq) in acetic acid dropwise.

    • Causality: Acetic acid acts as both a solvent and a weak catalyst, polarizing the Br-Br bond to facilitate the EAS without over-activating the system.

  • Validation & Isolation: Stir for 2 hours.

    • Validation Check: Pour the mixture into ice water. The sudden change in solvent polarity forces the highly crystalline 4-bromo-3-hydroxy-5-methylbenzoic acid to precipitate. Filter and wash with cold water to achieve >95% purity without chromatography.

Step 2: Esterification

  • Setup: Suspend the intermediate acid in absolute ethanol (1.0 M).

  • Catalyst: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C, then heat to reflux (78°C) for 6 hours.

    • Causality: SOCl₂ converts the acid to an acyl chloride in situ, which rapidly reacts with ethanol, driving the equilibrium forward without producing water (unlike H₂SO₄-catalyzed Fischer esterification).

  • Validation & Workup:

    • Validation Check: The opaque suspension will become a clear solution as the insoluble acid converts to the highly soluble ester. Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with DCM to yield the final product.

SyntheticRoutes EsterSM Ethyl 3-hydroxy-5-methylbenzoate (Starting Material 1) Target Ethyl 4-bromo-3-hydroxy-5-methylbenzoate (Final Product) EsterSM->Target Route 1: NBS, MeCN (Direct Bromination) AcidSM 3-Hydroxy-5-methylbenzoic Acid (Starting Material 2) AcidInt 4-Bromo-3-hydroxy-5-methylbenzoic Acid (Intermediate) AcidSM->AcidInt Route 2, Step 1: Br2, AcOH (Bromination) AcidInt->Target Route 2, Step 2: EtOH, SOCl2 (Esterification)

Caption: Synthetic workflows for Ethyl 4-bromo-3-hydroxy-5-methylbenzoate.

Quantitative Data & Performance Comparison

ParameterRoute 1: Direct Ester BrominationRoute 2: Acid Bromination & Esterification
Step Count 1 (from ester)2 (from acid)
Primary Reagents NBS in MeCN / DMFBr₂ in AcOH, followed by EtOH / SOCl₂
Overall Yield 75% – 85%65% – 75% (over two steps)
Regioselectivity Good (Prone to minor dibromination)Excellent (Acid intermediate easily purified)
Scalability Moderate (Requires column chromatography)High (Purification by precipitation/extraction)
Time Efficiency Fast (< 12 hours total)Moderate (24–36 hours total)

Conclusion & Recommendations

  • For Discovery Chemistry (Milligram to Gram Scale): Route 1 is highly recommended. The use of NBS is operationally simple, and the single-step procedure accelerates analog synthesis. The reliance on chromatography is acceptable at this scale.

  • For Process Development (Multi-Gram to Kilogram Scale): Route 2 is vastly superior. The ability to purify the intermediate 4-bromo-3-hydroxy-5-methylbenzoic acid[4] via precipitation ensures a high-purity profile for the final esterification, eliminating chromatographic bottlenecks and significantly reducing solvent waste.

References

  • BLD Pharm. "382150-26-7 | Ethyl 4-bromo-3-hydroxy-5-methylbenzoate".1

  • Sigma-Aldrich. "4-bromo-3-hydroxy-5-methylbenzoic acid ethyl ester". 2

  • ChemScene. "1779883-65-6 | 4-Bromo-3-hydroxy-5-methylbenzoic acid". 4

  • Benchchem. "3,5-Dimethylphenol | High Purity | For Research Use" (Cited for NBS bromination standards). 3

Sources

comparing the reactivity of the hydroxyl vs ester group

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profiling: Hydroxyl vs. Ester Functional Groups in Synthetic and Medicinal Chemistry

The interplay between the hydroxyl (-OH) and ester (-COOR) functional groups is a cornerstone of synthetic organic chemistry and drug design. Understanding their comparative reactivity is essential for developing prodrugs, designing protecting group strategies, and synthesizing complex natural products. This guide provides an objective, data-driven comparison of their mechanistic behaviors, supported by field-proven experimental protocols.

Mechanistic Reactivity Profiling

Hydroxyl Group (-OH): The Nucleophile The hydroxyl group is characterized by the high electronegativity of its oxygen atom, which bears two lone pairs of electrons. This configuration renders the hydroxyl group inherently nucleophilic. It readily attacks electrophilic centers, such as the carbonyl carbon of acyl chlorides or anhydrides, to form esters (1)[1]. Furthermore, primary and secondary hydroxyl groups are susceptible to oxidation, yielding aldehydes, ketones, or carboxylic acids depending on the oxidative conditions.

Ester Group (-COOR): The Electrophile Conversely, the ester group features an electrophilic carbonyl carbon. However, resonance stabilization provided by the adjacent alkoxy oxygen delocalizes electron density, making esters less electrophilic than aldehydes or ketones (2)[2]. The primary reactivity pathway for esters is nucleophilic acyl substitution, most notably hydrolysis. Under basic conditions (saponification), the hydroxide ion directly attacks the carbonyl carbon via a bimolecular (BAc2) mechanism, irreversibly forming a carboxylate salt and an alcohol[2].

Reactivity Hydroxyl Hydroxyl Group (-OH) Nucleophile Acylation Acylation / Alkylation Hydroxyl->Acylation Electrophilic Attack Oxidation Oxidation to Carbonyl Hydroxyl->Oxidation Loss of Electrons/H+ Ester Ester Group (-COOR) Electrophile Hydrolysis Hydrolysis (Acid/Base) Ester->Hydrolysis Nucleophilic Attack (H2O/OH-) Reduction Reduction to Alcohol Ester->Reduction Hydride Addition Acylation->Ester Forms Hydrolysis->Hydroxyl Yields

Logical reactivity pathways distinguishing the nucleophilic hydroxyl and electrophilic ester groups.

Quantitative Comparison of Reactivity

To objectively compare the performance and stability of these functional groups, we must look at their kinetic behaviors under varying conditions. The table below summarizes their comparative reactivity profiles based on established kinetic studies (3)[3] and (4)[4].

Property / ConditionHydroxyl Group (-OH)Ester Group (-COOR)
Primary Role Nucleophile / H-bond Donor & AcceptorElectrophile / H-bond Acceptor only
Stability at pH 7.4 (Aqueous) Highly stable (unless oxidized)Moderately stable (slow hydrolysis)
Stability at pH > 9.0 Stable (deprotonates to alkoxide at extreme pH)Rapid degradation via base-catalyzed hydrolysis (BAc2)[2]
Reactivity with Acyl Halides Rapid acylation (highly exothermic)Unreactive
Reactivity with Amines Unreactive (requires activation)Undergoes slow aminolysis to form amides

Experimental Protocol 1: Regioselective Acylation of Hydroxyl Groups

Context: In the synthesis of functionalized carbohydrates or complex diols, it is often necessary to selectively acylate a specific hydroxyl group without affecting others or transesterifying existing ester bonds. Methodology: DIPEA-triggered, self-catalyzed regioselective acylation (5)[5].

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the diol/carbohydrate substrate (1.0 eq) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere. Causality: MeCN is a polar aprotic solvent that solubilizes the substrate without competing as a nucleophile, ensuring the integrity of the moisture-sensitive anhydride.

  • Catalyst Addition: Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) (0.1 eq) to the solution. Causality: DIPEA is chosen over standard bases like triethylamine (TEA) because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile. It strictly functions as a general base.

  • Acylating Agent Addition: Dropwise add the desired acid anhydride (1.1 eq) at 0 °C, then allow the mixture to warm to room temperature. Causality: The low initial temperature controls the exothermic reaction rate, preventing non-selective thermal acylation. DIPEA reacts with the anhydride to form a carboxylate ion intermediate, which catalyzes the selective acylation through a dual H-bonding interaction with the target hydroxyl group[5].

  • Validation & Isolation (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a single new spot validates regioselectivity. Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography. Confirm regioselectivity via 13C NMR, looking for the specific downfield shift of the newly acylated carbon.

Workflow Step1 1. Substrate Preparation (in MeCN) Step2 2. DIPEA & Anhydride Addition (0°C to RT) Step1->Step2 Inert Atmosphere Step3 3. Dual H-Bonding Catalysis Step2->Step3 Carboxylate Ion Formation Step4 4. Validation (TLC) & Isolation Step3->Step4 Regioselective Acylation

Experimental workflow for the DIPEA-catalyzed regioselective acylation of hydroxyl groups.

Experimental Protocol 2: Comparative Hydrolysis Kinetics of Esters

Context: Evaluating the hydrolytic stability of ester linkages is critical in prodrug design, where the ester must remain stable in circulation but hydrolyze at the target site to release the active hydroxyl-containing drug[4]. Methodology:In situ monitoring of base-catalyzed ester hydrolysis using Capillary Zone Electrophoresis (CZE)[3].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a buffer solution containing 0.05 M KH2PO4 and 0.025 M Na2B4O7. Adjust the pH to the desired basic range (e.g., pH 8.5 to 10.5) using 2 M NaOH. Causality: A highly controlled buffer system ensures that the hydroxide ion concentration [OH-] remains constant, allowing the reaction to be modeled using pseudo-first-order kinetics[2].

  • In Situ Reaction Setup: Introduce the ester substrate (e.g., an amino acid ester) to achieve a final concentration of 0.005 M directly within the CZE instrument vial maintained at 298 K[3]. Causality: Performing the reaction in situ prevents the need for manual quenching (which often requires rapid pH shifts that can introduce kinetic artifacts or precipitate the sample).

  • Kinetic Sampling: Program the CZE system to automatically sample the reaction mixture at precise intervals (e.g., every 5 minutes). Causality: Automated sampling ensures high temporal resolution. CZE separates the unreacted ester from the newly formed carboxylate and hydroxyl products based on their charge-to-mass ratios, providing distinct, quantifiable peaks.

  • Validation (Self-Validating System): Plot the natural logarithm of the ester peak area against time. A perfectly linear plot validates that the reaction is strictly adhering to pseudo-first-order kinetics. The slope of this line yields the observed rate constant ( kobs​ ).

References

  • Twisted Amides as Selective Acylating Agents for Hydroxyl Groups under Neutral Conditions Source: ACS Publications (acs.org) URL:[Link]

  • Ester hydrolysis Source: Grokipedia (grokipedia.com) URL:[Link]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: ACS Publications (acs.org) URL:[Link]

  • Progress on Selective Acylation of Carbohydrate Hydroxyl Groups Source: ResearchGate (researchgate.net) URL:[Link]

  • Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer Source: PubMed Central (nih.gov) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.